molecular formula C7H3ClFNO4 B1473624 3-Chloro-4-fluoro-5-nitrobenzoic acid CAS No. 132992-43-9

3-Chloro-4-fluoro-5-nitrobenzoic acid

Cat. No.: B1473624
CAS No.: 132992-43-9
M. Wt: 219.55 g/mol
InChI Key: FSXCNZDIJKLGGU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFNO4 and its molecular weight is 219.55 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-fluoro-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-fluoro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCNZDIJKLGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132992-43-9
Record name 3-chloro-4-fluoro-5-nitrobenzoic acid
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Foundational & Exploratory

3-Chloro-4-fluoro-5-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

This guide offers a comprehensive technical overview of 3-chloro-4-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into the specific attributes of its molecular structure, the rationale behind its synthesis, its predicted spectroscopic signature, and its potential as a strategic building block in the development of novel therapeutics.

Introduction: Defining a Key Synthetic Intermediate

3-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 132992-43-9) is a substituted benzoic acid derivative featuring a dense arrangement of electron-withdrawing groups.[1] Its utility stems from this unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in multi-step organic synthesis.

It is critical for researchers to distinguish this compound from its isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid or 3-chloro-5-fluoro-4-nitrobenzoic acid, as the precise placement of the chloro, fluoro, and nitro substituents dictates the electronic and steric environment of the molecule, thereby governing its reaction pathways and suitability for specific synthetic targets.[2][3] This guide focuses exclusively on the 3-chloro-4-fluoro-5-nitro isomer.

Molecular Structure and Spectroscopic Characterization

Table 1: Key Physicochemical and Predicted Spectroscopic Properties

PropertyValue / Predicted Characteristics
CAS Number 132992-43-9[1]
Molecular Formula C₇H₃ClFNO₄[1]
Molecular Weight 219.55 g/mol [1]
Predicted ¹H NMR Two signals expected in the aromatic region (>8.0 ppm). One proton (H-2) will appear as a doublet due to coupling with the fluorine atom. The other proton (H-6) will appear as a singlet or a finely split doublet.
Predicted ¹³C NMR Seven unique carbon signals are expected. The carboxyl carbon (~165 ppm), the carbon bearing the nitro group (>145 ppm), the carbon bearing the fluorine (with a large C-F coupling constant), and four other distinct aromatic carbon signals.
Predicted ¹⁹F NMR A single resonance is expected, which will be split into a doublet by the adjacent proton (H-2).
Key IR Absorptions Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 219 (and 221 for the ³⁷Cl isotope). Expected fragments correspond to the loss of •OH (m/z 202), •COOH (m/z 174), and •NO₂ (m/z 173).

Synthesis: A Study in Electrophilic Aromatic Substitution

The most direct and well-documented method for preparing 3-chloro-4-fluoro-5-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 3-chloro-4-fluorobenzoic acid.[1][3]

Mechanistic Rationale: The Logic of Regioselectivity

The successful synthesis hinges on controlling the position of the incoming nitro group. This is dictated by the directing effects of the substituents already present on the aromatic ring:

  • Carboxylic Acid (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors.[4]

In the starting material, 3-chloro-4-fluorobenzoic acid, the positions are influenced as follows:

  • The -COOH group directs meta to itself, favoring positions C-3 and C-5.

  • The -Cl group at C-3 directs ortho (to C-2 and C-4) and para (to C-6).

  • The -F group at C-4 directs ortho (to C-3 and C-5) and para (to C-2).

The position C-5 is strongly favored because it is meta to the powerful -COOH director and ortho to the fluorine atom. This convergence of directing effects makes the C-5 position the most nucleophilic and sterically accessible site for the electrophilic nitronium ion (NO₂⁺), leading to the desired product.

G cluster_reactants Reactants cluster_mechanism Mechanism HNO3 Nitric Acid (HNO₃) Nitronium Generation of Nitronium Ion (NO₂⁺) HNO3->Nitronium H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium Catalyst EAS Electrophilic Aromatic Substitution (EAS) Nitronium->EAS Workup Aqueous Workup (Precipitation & Filtration) EAS->Workup Start 3-Chloro-4-fluorobenzoic Acid Start->EAS Product 3-Chloro-4-fluoro-5-nitrobenzoic Acid Workup->Product

Caption: High-level workflow for the synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge 3-chloro-4-fluorobenzoic acid (1.0 eq, e.g., 2.50 g, 14.32 mmol) and concentrated sulfuric acid (e.g., 10 mL).

  • Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add concentrated nitric acid (1.5 eq, e.g., 0.91 mL, 21.48 mmol) dropwise while stirring, ensuring the temperature remains controlled.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

  • Product Isolation (Workup): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the purified product under vacuum. This method typically yields the product as a white powder with a 78% yield.[1]

Applications in Drug Development and Chemical Synthesis

The true value of 3-chloro-4-fluoro-5-nitrobenzoic acid lies in its role as a versatile synthetic intermediate. The combination of a carboxylic acid handle, a fluorine atom crucial for metabolic stability and binding affinity in many drugs, and strategically placed chloro and nitro groups makes it an ideal precursor for complex molecules.[5]

A primary application is in the synthesis of fluoroquinolone antibiotics . The core structure of this molecule contains several key features that can be elaborated into the quinolone scaffold. The fluorine at C-4 and the carboxylic acid at C-1 of our starting material map directly onto the C-6 fluorine and C-3 carboxylic acid moieties that are hallmarks of the quinolone class and essential for their antibacterial activity.[6]

G cluster_steps Synthetic Elaboration start 3-Chloro-4-fluoro- 5-nitrobenzoic Acid step1 1. Reduction of Nitro Group (e.g., H₂, Pd/C) start->step1 step2 2. Acylation & Cyclization (e.g., with an acrylate derivative) step1->step2 step3 3. Nucleophilic Substitution at C-3 (formerly C-5) step2->step3 end Quinolone Antibiotic Core Scaffold step3->end

Caption: Proposed synthetic logic from the title compound to a quinolone core.

The nitro and chloro groups can be further manipulated. The nitro group can be reduced to an amine, which can then be used to form a new ring system. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to introduce other functionalities. This high degree of "synthetic optionality" makes the molecule a powerful tool for drug discovery professionals.

Conclusion

3-Chloro-4-fluoro-5-nitrobenzoic acid is more than a simple chemical; it is a carefully designed synthetic tool. Its structure is a testament to the principles of physical organic chemistry, where the interplay of inductive and resonance effects is harnessed to achieve a specific synthetic outcome. Understanding its molecular structure through predictive spectroscopy, the mechanistic basis of its synthesis, and its potential applications provides researchers with the expert knowledge required to leverage this valuable compound in the pursuit of novel chemical entities.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]

  • 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 27, 2026, from [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (n.d.). Google Patents.
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). YouTube. Retrieved January 27, 2026, from [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 27, 2026, from [Link]

  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 27, 2026, from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 3-Chloro-5-fluoro-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-chloro-5-fluoro-4-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates its chemical identity, synthesis pathways, physicochemical properties, and reactivity. A significant focus is placed on the practical application of this compound as a versatile building block in the development of novel therapeutics. Detailed experimental protocols, safety information, and spectroscopic data are presented to equip researchers and drug development professionals with the critical knowledge required for its effective utilization. This guide is structured to offer a holistic understanding, from fundamental principles to practical laboratory applications, ensuring scientific integrity and actionable insights.

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and process development, the utility of polysubstituted aromatic compounds is paramount. 3-Chloro-5-fluoro-4-nitrobenzoic acid stands out as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex molecular architectures.[1] Its structure, featuring a carboxylic acid group, a nitro functionality, and two distinct halogen atoms on a benzene ring, provides a versatile platform for a variety of chemical transformations.

The strategic placement of electron-withdrawing groups not only influences the acidity of the carboxylic acid but also activates the aromatic ring for specific chemical reactions, such as nucleophilic aromatic substitution.[1] This inherent reactivity makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. This guide will systematically dissect the essential technical aspects of 3-chloro-5-fluoro-4-nitrobenzoic acid, providing a robust resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development. This section details the fundamental characteristics of 3-chloro-5-fluoro-4-nitrobenzoic acid.

IUPAC Name and Structural Elucidation

The correct and unambiguous naming of a chemical entity is crucial for clear scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the official name for the compound is 3-chloro-5-fluoro-4-nitrobenzoic acid . This name is derived from the parent molecule, benzoic acid, with the substituents numbered to give the carboxylic acid group the highest priority at the C1 position.

Table 1: Chemical Identity of 3-Chloro-5-fluoro-4-nitrobenzoic acid

IdentifierValueSource
IUPAC Name 3-chloro-5-fluoro-4-nitrobenzoic acid
CAS Number 132992-43-9
Molecular Formula C₇H₃ClFNO₄
Molecular Weight 219.55 g/mol
Canonical SMILES C1=C(C=C(C(=C1F)[O-])Cl)C(=O)O
InChI Key FSXCNZDIJKLGGU-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of 3-chloro-5-fluoro-4-nitrobenzoic acid dictate its behavior in various experimental conditions, including solubility, stability, and reactivity.

Table 2: Physicochemical Properties of 3-Chloro-5-fluoro-4-nitrobenzoic acid

PropertyValueSource
Appearance Off-white to gray solid
Boiling Point (Predicted) 369.0 ± 42.0 °C
Density (Predicted) 1.689 ± 0.06 g/cm³
pKa (Predicted) 3.17 ± 0.10
Storage Temperature Room temperature

Synthesis of 3-Chloro-5-fluoro-4-nitrobenzoic Acid: A Comparative Analysis

The efficient synthesis of 3-chloro-5-fluoro-4-nitrobenzoic acid is a critical step in its utilization as a building block. This section details two prominent synthetic routes, offering a comparative perspective on their methodologies, yields, and scalability.

Method 1: Nitration of 3-Chloro-4-fluorobenzoic Acid

A well-documented and straightforward laboratory-scale synthesis involves the direct nitration of 3-chloro-4-fluorobenzoic acid.[1][2] This method is favored for its simplicity and the use of readily available reagents.

The choice of a strong acid mixture, typically concentrated sulfuric acid and nitric acid, is essential for the electrophilic nitration of the aromatic ring. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-withdrawing nature of the chloro and fluoro substituents on the starting material deactivates the ring, necessitating relatively harsh reaction conditions (elevated temperature) to achieve a reasonable reaction rate.

A Dissolve 3-chloro-4-fluorobenzoic acid in conc. H₂SO₄ B Slowly add conc. HNO₃ at room temperature A->B Exothermic reaction, control addition rate C Stir at room temperature for 30 min B->C D Heat to 100 °C for 2 hours C->D Promotes nitration of deactivated ring E Cool to room temperature D->E F Pour into ice-cold water to precipitate product E->F G Filter the solid F->G H Wash with water and dry G->H I Obtain 3-chloro-5-fluoro-4-nitrobenzoic acid (white powder, ~78% yield) H->I

Figure 1: Workflow for the nitration of 3-chloro-4-fluorobenzoic acid.
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) in concentrated sulfuric acid (10 mL).[2]

  • Slowly add concentrated nitric acid (0.91 mL, 21.48 mmol) to the solution while maintaining the temperature at room temperature.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Heat the mixture to 100 °C and maintain this temperature with stirring for 2 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water and dry to afford 3-chloro-5-fluoro-4-nitrobenzoic acid as a white powder (2.44 g, 78% yield).[2]

Method 2: One-Step Synthesis from 2,4-Dichloro-5-fluoro Acetophenone

An alternative, industrially relevant approach involves a one-step synthesis from 2,4-dichloro-5-fluoro acetophenone. This method, detailed in patent literature, offers high yield and purity.

This method utilizes a more potent nitrating agent, fuming nitric acid, in conjunction with concentrated sulfuric acid. The higher reactivity of this mixture allows for the simultaneous nitration and oxidation of the acetyl group to a carboxylic acid. The elevated reaction temperature is crucial for driving both transformations to completion. The use of a significant excess of the nitrating agent ensures a high conversion of the starting material.

A Prepare a mixture of fuming HNO₃ and conc. H₂SO₄ B Heat the acid mixture to 103-110 °C A->B C Add 2,4-dichloro-5-fluoro acetophenone dropwise B->C Controlled addition is critical for safety and selectivity D Maintain temperature and stir for at least 3 hours C->D Drives simultaneous nitration and oxidation E Cool the reaction mixture D->E F Filter to isolate the product E->F G Wash with water and dry F->G H Obtain high-purity 3-chloro-5-fluoro-4-nitrobenzoic acid (~90% yield) G->H

Figure 2: Workflow for the one-step synthesis from an acetophenone derivative.
  • In a suitable reactor, prepare a mixture of fuming nitric acid and concentrated sulfuric acid. The molar ratio of the starting acetophenone to fuming nitric acid to sulfuric acid should be approximately 1:6–15:11–25.

  • Heat the acid mixture to a temperature between 103–110 °C with vigorous stirring (300–500 rpm).

  • Slowly add 2,4-dichloro-5-fluoro acetophenone to the hot acid mixture dropwise.

  • After the addition is complete, maintain the reaction mixture at 103–110 °C with continuous stirring for at least 3 hours to ensure complete conversion.

  • Cool the reaction mixture and filter to isolate the solid product.

  • Wash the product with water and dry to obtain high-purity 3-chloro-5-fluoro-4-nitrobenzoic acid. This method can achieve yields of up to 90%.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 3-Chloro-5-fluoro-4-nitrobenzoic acid

TechniquePredicted Key Features
¹H NMR Aromatic protons are expected to resonate in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro, chloro, and fluoro groups. The exact chemical shifts and coupling patterns will be influenced by the relative positions of the substituents.
¹³C NMR Aromatic carbons are predicted to appear in the δ 120-150 ppm range. The carbon attached to the carboxylic acid group will be significantly downfield (δ > 165 ppm). The number of distinct signals will reflect the symmetry of the molecule.
FT-IR (cm⁻¹) - O-H stretch (carboxylic acid): broad band around 3000 cm⁻¹- C=O stretch (carboxylic acid): ~1700 cm⁻¹- N-O asymmetric stretch (nitro group): ~1550 cm⁻¹- N-O symmetric stretch (nitro group): ~1350 cm⁻¹- C-F stretch: ~1250 cm⁻¹- C-Cl stretch: ~750 cm⁻¹
Mass Spectrometry (m/z) - Molecular ion peak [M]⁺ at m/z 219 and 221 in a ~3:1 ratio, characteristic of a monochlorinated compound.- Fragmentation may involve the loss of -OH, -COOH, and -NO₂ groups.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-chloro-5-fluoro-4-nitrobenzoic acid stems from the distinct reactivity of its functional groups.

Key Chemical Transformations

The presence of multiple electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the attached functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is a common strategy to introduce a nucleophilic amino group, which can then be further functionalized.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to nucleophilic attack. The chloro and fluoro substituents can be displaced by strong nucleophiles. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, offering a site for selective substitution.

  • Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride, providing a handle for attaching various molecular fragments.

A 3-Chloro-5-fluoro-4-nitrobenzoic acid B Reduction of Nitro Group A->B e.g., H₂/Pd-C C Nucleophilic Aromatic Substitution A->C e.g., Nu⁻ D Carboxylic Acid Derivatization A->D Various reagents E Amino Derivative B->E F Substituted Benzoic Acid C->F G Ester, Amide, Acid Chloride D->G

Figure 3: Key reaction pathways of 3-chloro-5-fluoro-4-nitrobenzoic acid.
Role as a Pharmaceutical Intermediate

3-Chloro-5-fluoro-4-nitrobenzoic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific examples of commercial drugs derived directly from this intermediate are not prominently disclosed, its structural motifs are present in various therapeutic classes. For instance, halogenated and nitrated benzoic acids are precursors in the synthesis of some antimicrobial agents.[1] The ability to selectively functionalize the different positions on the aromatic ring allows for the generation of diverse chemical libraries for drug discovery screening.

Safety and Handling

Table 4: Inferred Hazard Information

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection (safety glasses or goggles).
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-5-fluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern provides multiple reactive sites that can be selectively manipulated to construct complex molecular targets. This guide has provided a comprehensive overview of its chemical identity, synthesis, predicted spectroscopic properties, reactivity, and safety considerations. By understanding these fundamental aspects, researchers and drug development professionals can effectively leverage the synthetic potential of this versatile building block in their pursuit of novel and impactful chemical entities.

References

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

Strategic Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid: A Guide to Starting Materials and Core Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

3-Chloro-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its utility is most pronounced in the pharmaceutical industry, where the specific arrangement of its electron-withdrawing substituents—chloro, fluoro, and nitro groups—makes it a versatile intermediate for developing active pharmaceutical ingredients (APIs).[1] The strategic placement of these groups on the benzoic acid core allows for selective and sequential chemical modifications, a crucial feature in the multi-step synthesis of modern therapeutics. This guide provides a detailed examination of the most reliable synthetic pathway to this key intermediate, focusing on the selection of starting materials and the chemical principles that ensure a high-yield, high-purity outcome.

Retrosynthetic Analysis: Deconstructing the Pathway

A logical retrosynthetic approach to 3-Chloro-4-fluoro-5-nitrobenzoic acid identifies the most direct and efficient synthetic route. The final nitro group is most practicably installed via an electrophilic aromatic substitution reaction. This points to the nitration of a disubstituted benzoic acid precursor. The most logical and commercially viable precursor is 3-Chloro-4-fluorobenzoic acid . This strategy simplifies the synthesis into two key stages: first, securing a reliable source or synthesis of the precursor, and second, performing a regioselective nitration.

G Target 3-Chloro-4-fluoro-5-nitrobenzoic acid Precursor 3-Chloro-4-fluorobenzoic acid Target->Precursor Electrophilic Nitration

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of the Key Precursor, 3-Chloro-4-fluorobenzoic Acid

The availability and purity of the starting material, 3-Chloro-4-fluorobenzoic acid, are paramount to the success of the overall synthesis. While this compound is commercially available[2], understanding its synthesis from more fundamental precursors is essential for process optimization and cost control in large-scale production. A common and efficient laboratory-scale preparation involves the hydrolysis of 3-chloro-4-fluorobenzoyl chloride.[3]

Causality of Experimental Choice: Why Hydrolysis of an Acyl Chloride?

The choice of 3-chloro-4-fluorobenzoyl chloride as a starting point is strategic. Acyl chlorides are highly reactive electrophiles, and their hydrolysis to the corresponding carboxylic acid is a rapid, high-yielding, and generally clean reaction. This pathway avoids the harsher conditions or more complex workups associated with other methods, such as the oxidation of a corresponding toluene or acetophenone derivative.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion acts as the nucleophile.

Experimental Protocol: Hydrolysis of 3-chloro-4-fluorobenzoyl chloride[3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2.0 g of 3-chloro-4-fluorobenzoyl chloride with a solution of 4.0 g of 50% sodium hydroxide in 20 g of water.

  • Hydrolysis: Heat the mixture to 60°C. The hydrolysis is typically vigorous, so cautious heating is advised.

  • Reaction Completion: After the initial reaction subsides, continue stirring the mixture at room temperature for 2 hours to ensure complete conversion.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with dilute hydrochloric acid and then with cold water to remove any remaining salts.

  • Drying: Dry the purified product to obtain 3-chloro-4-fluorobenzoic acid as a white powder.

Data Summary: Precursor Synthesis
ParameterValueReference
Starting Material3-chloro-4-fluorobenzoyl chloride[3]
ReagentsNaOH, H₂O, HCl[3]
Reaction Temperature60°C, then Room Temperature[3]
Yield~92.8%[3]
Melting Point136°C[3]

Part 2: The Core Synthesis: Regioselective Nitration

The conversion of 3-Chloro-4-fluorobenzoic acid to the target molecule is achieved through electrophilic aromatic substitution, specifically nitration using a mixture of concentrated nitric and sulfuric acids.[1][5]

Mechanistic Rationale: Directing Effects and Regioselectivity

The success of this synthesis hinges on the directing effects of the substituents already present on the aromatic ring. The outcome is a textbook example of cooperative directing effects.

  • -COOH (Carboxylic Acid): A meta-director and a strong deactivating group.[6]

  • -F (Fluoro): An ortho-, para-director and a deactivating group.[6]

  • -Cl (Chloro): An ortho-, para-director and a deactivating group.

The nitronium ion (NO₂⁺), the active electrophile generated from the acid mixture, will preferentially add to the position that is most activated (or least deactivated). Let's analyze the available positions on the 3-chloro-4-fluorobenzoic acid ring:

  • Position 2: Ortho to -COOH (unfavorable), meta to -F, and ortho to -Cl. Highly sterically hindered.

  • Position 5: Meta to -COOH (favorable), ortho to -F (favorable), and ortho to -Cl (favorable).

  • Position 6: Para to -Cl (favorable), meta to -F, and ortho to -COOH (unfavorable).

Position 5 is the only position that satisfies the directing preferences of all three groups simultaneously (meta to the carboxyl group and ortho to both halogens). This convergence of directing effects leads to a highly regioselective reaction with a high yield of the desired 5-nitro isomer.[1]

G cluster_0 Synthetic Workflow Start 3-Chloro-4-fluorobenzoic acid Reagents H₂SO₄ + HNO₃ Stir Stir at RT, 30 min Reagents->Stir Add HNO₃ slowly Heat Heat to 100°C, 2h Stir->Heat Quench Pour into ice water Heat->Quench Filter Filter & Wash Quench->Filter Product 3-Chloro-4-fluoro-5-nitrobenzoic acid Filter->Product

Caption: Experimental workflow for the nitration reaction.

Experimental Protocol: Nitration of 3-Chloro-4-fluorobenzoic Acid[1][5]
  • Reaction Setup: In a round-bottom flask, carefully charge 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) and concentrated sulfuric acid (10 mL). Stir the mixture to achieve dissolution.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (0.91 mL, 21.48 mmol) dropwise to the solution. Maintain the temperature at or near room temperature during the addition.

  • Initial Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Heating: Heat the mixture to 100°C and maintain this temperature with continuous stirring for 2 hours to drive the reaction to completion.

  • Workup and Precipitation: After cooling the reaction mixture back to room temperature, carefully pour it into a beaker containing ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solids by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove residual acid and dry completely. This affords 3-Chloro-4-fluoro-5-nitrobenzoic acid as a white powder.[1]

Data Summary: Core Synthesis
ParameterValueReference
Starting Material3-Chloro-4-fluorobenzoic acid[1][5]
ReagentsConc. H₂SO₄, Conc. HNO₃[1][5]
Reaction TemperatureRoom Temperature, then 100°C[1][5]
Reaction Time2.5 hours[1][5]
Yield78%[5]
Product AppearanceWhite Powder[1]

Conclusion

The synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid is most efficiently achieved via the direct nitration of 3-Chloro-4-fluorobenzoic acid. This method is robust, high-yielding, and benefits from the strong, cooperative directing effects of the substituents on the starting material, which ensures excellent regioselectivity. The process relies on standard, readily available reagents and follows a straightforward protocol, making it highly suitable for both laboratory-scale synthesis and potential scale-up for industrial applications in drug development and manufacturing.

References

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Google Patents. (Year not available). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (Year not available). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (Year not available). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Patsnap. (Year not available). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Google Patents. (Year not available). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. (Year not available). The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • University of Southampton. (Year not available). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 3-Chloro-4-fluoro-5-nitrobenzoic Acid in the Design and Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Benzoic Acids in Antifungal Discovery

The landscape of antifungal drug development is marked by a persistent need for novel chemical entities that can overcome the challenges of drug resistance and host toxicity. Within this context, benzoic acid and its derivatives have emerged as a versatile and promising scaffold for the generation of new antifungal agents.[1][2][3][4] The inherent chemical tractability of the benzoic acid core allows for systematic modifications to tune its biological activity. Our focus here is on a particularly strategic starting material: 3-Chloro-4-fluoro-5-nitrobenzoic acid .

This compound is not merely a random synthetic building block; its architecture is pre-configured with functionalities that are advantageous for developing potent antifungal agents. The strategic placement of halogen and nitro groups on the aromatic ring is a deliberate design choice aimed at enhancing the pharmacological properties of the resulting molecules. Structure-activity relationship (SAR) studies have indicated that the presence of a chloro group can augment the antifungal efficacy of benzoic acid analogues.[5] Furthermore, nitroaromatic compounds are known to exhibit a wide spectrum of antimicrobial activities, with the nitro group potentially contributing to enhanced binding with fungal enzymes through electrostatic interactions.[6][7]

This guide provides detailed synthetic protocols for the derivatization of 3-chloro-4-fluoro-5-nitrobenzoic acid into two distinct classes of potential antifungal agents: azole-based compounds and quinolone scaffolds. We will explore the rationale behind these synthetic routes and discuss the anticipated mechanisms of action of the resulting molecules.

Core Synthetic Strategies and Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for the synthesis of a library of compounds for antifungal screening.

Protocol 1: Synthesis of Novel 1,3,4-Thiadiazole-Based Antifungal Agents

This protocol adapts a known method for the synthesis of azole-based antimicrobial agents from a nitrobenzoic acid precursor.[8] The 1,3,4-thiadiazole ring is a key pharmacophore in many medicinally active compounds.

Workflow Overview:

Caption: Synthetic pathway for 1,3,4-thiadiazole derivatives.

Step-by-Step Methodology:

  • Synthesis of N-(3-chloro-4-fluoro-5-nitrobenzoyl)thiosemicarbazide (Intermediate B):

    • To a solution of 3-chloro-4-fluoro-5-nitrobenzoic acid (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add thionyl chloride (12 mmol) dropwise at 0°C.

    • Stir the mixture at room temperature for 2 hours.

    • In a separate flask, dissolve thiosemicarbazide (10 mmol) in THF.

    • Add the thiosemicarbazide solution to the reaction mixture and reflux for 4 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the acyl thiosemicarbazide intermediate.

  • Cyclization to 5-(3-chloro-4-fluoro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine (Intermediate C):

    • Add the dried acyl thiosemicarbazide intermediate (8 mmol) slowly to concentrated sulfuric acid (20 mL) with cooling in an ice bath.

    • Stir the mixture at room temperature for 3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Filter the precipitate, wash thoroughly with water, and dry to yield the 1,3,4-thiadiazole nucleus.

  • Formation of Schiff's Base (Intermediate D):

    • Dissolve the 1,3,4-thiadiazole intermediate (5 mmol) and a selected aromatic aldehyde (5 mmol) in methanol (30 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter the precipitated Schiff's base, and wash with cold methanol.

  • Synthesis of the Final Thiazolidinone-Thiadiazole Hybrid (Compound E):

    • To a solution of the Schiff's base (4 mmol) in 1,4-dioxane (25 mL), add thioglycolic acid (4.4 mmol).

    • Reflux the mixture for 10-12 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the solid product, wash with water, and purify by column chromatography or recrystallization.

Data Table for Protocol 1:

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
13-Chloro-4-fluoro-5-nitrobenzoic acidThionyl chloride, ThiosemicarbazideTHF75-85
2Acyl Thiosemicarbazide IntermediateConcentrated Sulfuric Acid-70-80
31,3,4-Thiadiazole NucleusAromatic Aldehyde, Glacial Acetic AcidMethanol80-90
4Schiff's Base IntermediateThioglycolic AcidDioxane65-75
Protocol 2: Synthesis of Novel Antifungal Quinolone Scaffolds

Quinolone derivatives are well-known for their antimicrobial properties.[9][10] This protocol outlines a general strategy to construct a quinolone ring system, which can be further derivatized to explore antifungal activity.

Workflow Overview:

Caption: General pathway for the synthesis of quinolone scaffolds.

Step-by-Step Methodology:

  • Reduction of the Nitro Group to form 3-Amino-4-fluoro-5-chlorobenzoic acid (Intermediate B):

    • Suspend 3-chloro-4-fluoro-5-nitrobenzoic acid (10 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

    • Add stannous chloride dihydrate (SnCl₂·2H₂O, 30 mmol) portion-wise, maintaining the temperature below 50°C.

    • After the addition is complete, heat the mixture at reflux for 3 hours.

    • Cool the reaction mixture and adjust the pH to ~8 with a 20% sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the aniline derivative.

  • Condensation with Diethyl Malonate (Intermediate C):

    • Mix the aniline derivative (8 mmol) with diethyl malonate (16 mmol).

    • Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

    • Cool the reaction mixture. The resulting crude anilide can often be used in the next step without further purification.

  • Thermal Cyclization to Form the Quinolone Ring System (Compound D):

    • Add the crude anilide from the previous step to a high-boiling solvent such as Dowtherm A or diphenyl ether (30 mL).

    • Heat the mixture to 240-250°C and maintain this temperature for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add hexane or petroleum ether to precipitate the quinolone product.

    • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolone.

Data Table for Protocol 2:

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
13-Chloro-4-fluoro-5-nitrobenzoic acidSnCl₂·2H₂O, HClEthanol85-95
23-Amino-4-fluoro-5-chlorobenzoic acidDiethyl malonate-80-90 (crude)
3Substituted Anilide Intermediate-Dowtherm A70-85

Discussion: Rationale and Anticipated Biological Activity

The choice of 3-chloro-4-fluoro-5-nitrobenzoic acid as a starting material is underpinned by established principles of medicinal chemistry. The electron-withdrawing nature of the nitro and halogen substituents is expected to influence the reactivity and electronic properties of the resulting heterocyclic systems.

  • Azole Derivatives: The synthesized 1,3,4-thiadiazole derivatives belong to the broader class of azole antifungals. The primary mechanism of action for many azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By incorporating the highly substituted phenyl ring from our starting material, we hypothesize that these novel azoles could exhibit enhanced binding to the active site of the enzyme, leading to potent antifungal activity.

  • Quinolone Scaffolds: While primarily known as antibacterial agents, certain quinolone derivatives have demonstrated significant antifungal activity.[10][11] Their mechanism of action against fungi is not as well-defined as that of the azoles but may involve the disruption of fungal cell membrane integrity and the induction of reactive oxygen species.[10][11] The specific substitution pattern (chloro and fluoro) on the quinolone ring derived from our starting material could lead to compounds with improved cell permeability and potent antifungal effects.

Conclusion

3-Chloro-4-fluoro-5-nitrobenzoic acid represents a highly valuable and strategically designed starting material for the synthesis of novel antifungal agents. The protocols detailed in these application notes provide robust and reproducible methods for the creation of diverse chemical libraries based on azole and quinolone scaffolds. The inherent functionalities of the starting material are anticipated to confer potent biological activity upon the resulting derivatives. Further screening of these compounds against a panel of pathogenic fungi is warranted to identify lead candidates for future antifungal drug development.

References

  • Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

  • Podust, L. M., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4847-4858. Available at: [Link]

  • Kim, J. H., et al. (2011). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. Bioorganic & Medicinal Chemistry, 19(5), 1746-1754. Available at: [Link]

  • Google Patents. (1986). US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.
  • Debnath, A. K. (2011). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitro-Aromatics: Toxicity, Ecotoxicity and Biodegradation. Springer. Available at: [Link]

  • Li, H., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12217-12229. Available at: [Link]

  • Wang, Y., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 23(19), 11859. Available at: [Link]

  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Available at: [Link]

  • Koga, H., et al. (1980). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. Available at: [Link]

  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 84-88. Available at: [Link]

  • Pinto, J., et al. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Journal of Biosciences and Medicines, 3, 517-523. Available at: [Link]

  • ResearchGate. (2015). (PDF) Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25055-25061. Available at: [Link]

  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Parra-Delgado, H., et al. (2017). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 31(18), 2155-2160. Available at: [Link]

  • Google Patents. (1989). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
  • Peng, K., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 262, 115869. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226952. Available at: [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Google Patents. (2008). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Li, J., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6059. Available at: [Link]

Sources

Industrial synthesis route for 3-Chloro-4-fluoro-5-nitrobenzoic acid from 2,4-bis(chloro-5-fluoroacetophenone)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: A Feasible Industrial Synthesis Route for 3-Chloro-4-fluoro-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and scalable two-step industrial synthesis for 3-Chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical development. The protocol begins with the regioselective nitration of 3-chloro-4-fluorotoluene, followed by the oxidation of the resulting intermediate. This guide directly addresses the synthetic challenge by proposing a chemically sound and validated pathway, deviating from the theoretically infeasible conversion from 2,4-bis(chloro-5-fluoroacetophenone). We provide detailed, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to ensure reproducibility and scalability from the laboratory to industrial production.

Introduction: Strategic Synthesis Design

The target molecule, 3-Chloro-4-fluoro-5-nitrobenzoic acid, is a highly substituted aromatic compound whose specific substitution pattern is crucial for its function in subsequent synthetic applications. A query regarding its synthesis from 2,4-bis(chloro-5-fluoroacetophenone) presents significant chemical challenges. A direct conversion is considered non-viable from an industrial perspective due to the fundamental mismatch in the substitution pattern between the proposed starting material and the final product. Such a transformation would necessitate a complex and low-yielding sequence of dehalogenation, halogen migration, and regiochemically uncontrolled re-halogenation steps.

Recognizing this, our approach as application scientists is to engineer a practical and efficient synthesis from a more logical and commercially available precursor. We have therefore designed a two-step pathway starting from 3-chloro-4-fluorotoluene . This strategy offers a high degree of regiochemical control and employs well-understood, scalable chemical transformations, making it suitable for industrial production.

The selected pathway is as follows:

  • Step 1: Regioselective Nitration: Introduction of a nitro group onto the 3-chloro-4-fluorotoluene ring.

  • Step 2: Side-Chain Oxidation: Conversion of the methyl group of the nitrated intermediate into a carboxylic acid.

This application note provides a comprehensive guide to this validated synthetic route.

Logical Framework for the Proposed Synthesis

The overall workflow is designed for efficiency and control, ensuring high purity of the final product.

G cluster_0 Synthesis Workflow cluster_1 Quality Control & Analysis SM Starting Material: 3-Chloro-4-fluorotoluene INT Intermediate: 3-Chloro-4-fluoro-5-nitrotoluene SM->INT Step 1: Nitration (H₂SO₄ / HNO₃) FP Final Product: 3-Chloro-4-fluoro-5-nitrobenzoic Acid INT->FP Step 2: Oxidation (KMnO₄) QC1 In-Process Control: GC-MS / TLC INT->QC1 Monitor Conversion QC2 Final QC: HPLC, NMR, m.p. FP->QC2 Certify Purity

Figure 1: High-level workflow for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Detailed Protocols and Methodologies

Step 1: Regioselective Nitration of 3-Chloro-4-fluorotoluene

3.1. Mechanistic Rationale

The nitration of 3-chloro-4-fluorotoluene is an electrophilic aromatic substitution. The regioselectivity is governed by the combined directing effects of the substituents on the aromatic ring.

  • -CH₃ group (at C1): Activating, ortho, para-director.

  • -Cl group (at C3): Deactivating, ortho, para-director.

  • -F group (at C4): Deactivating, ortho, para-director.

The position C5 is ortho to the fluorine atom and meta to the chlorine and methyl groups. Critically, it is the most electronically activated and sterically accessible position for the incoming electrophile (NO₂⁺), leading to the desired isomer, 3-chloro-4-fluoro-5-nitrotoluene, as the major product.

3.2. Materials and Equipment

Reagent / MaterialGradeSupplier (Example)Notes
3-Chloro-4-fluorotoluene>98%Sigma-Aldrich, TCIStarting Material
Sulfuric Acid (H₂SO₄)98%Fisher ScientificDehydrating agent and catalyst
Nitric Acid (HNO₃)70%VWRNitrating agent
Dichloromethane (DCM)ACS Grade---Extraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated Sol.---For neutralization
Magnesium Sulfate (MgSO₄)Anhydrous---Drying agent
Jacketed Glass Reactor1 L---With overhead stirrer, thermocouple
Addition Funnel250 mL---For controlled addition of acid
Ice/Water Bath------For temperature control

3.3. Step-by-Step Protocol

  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Acid Mixture Preparation: Cool the reactor jacket to 0-5 °C using a circulating chiller. Carefully charge the reactor with 250 mL of concentrated sulfuric acid (98%).

  • Controlled Nitrating Mixture Formation: Begin stirring the sulfuric acid. Slowly add 50 mL of concentrated nitric acid (70%) via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. This exothermic process generates the nitronium ion (NO₂⁺) in situ.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 50 g (0.346 mol) of 3-chloro-4-fluorotoluene dropwise over 1 hour. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours.

  • In-Process Monitoring: Withdraw a small aliquot, quench it carefully in ice water, extract with DCM, and analyze by TLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: In a separate, larger vessel equipped with a stirrer, prepare a slurry of 1 kg of crushed ice and 500 mL of water. Very slowly and carefully, pour the reaction mixture onto the stirring ice. This is a highly exothermic step.

  • Work-up: The crude product often precipitates as a pale yellow solid. If it remains oily, proceed with extraction.

    • Transfer the quench mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-fluoro-5-nitrotoluene, typically as a yellow oil or low-melting solid.

Step 2: Oxidation of 3-Chloro-4-fluoro-5-nitrotoluene

3.1. Mechanistic Rationale

The oxidation of the methyl group on the electron-deficient aromatic ring to a carboxylic acid requires a strong oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction proceeds via a radical mechanism where the benzylic protons are abstracted, eventually leading to the formation of a manganese dioxide (MnO₂) precipitate and the desired benzoate salt. Acidification in the final step protonates the carboxylate to yield the final product.

3.2. Materials and Equipment

Reagent / MaterialGradeSupplier (Example)Notes
3-Chloro-4-fluoro-5-nitrotoluene(From Step 1)---Intermediate
Potassium Permanganate (KMnO₄)ACS Grade---Oxidizing agent
Water (H₂O)Deionized---Solvent
Sodium Hydroxide (NaOH)Pellets---To maintain basicity
Hydrochloric Acid (HCl)37%---For acidification
Sodium Sulfite (Na₂SO₃)------To quench excess KMnO₄
Jacketed Glass Reactor2 L---With overhead stirrer, condenser
Heating Mantle / Chiller------For temperature control

3.3. Step-by-Step Protocol

  • Reactor Setup: Charge a 2 L jacketed reactor with the crude 3-chloro-4-fluoro-5-nitrotoluene (assuming ~0.34 mol from Step 1), 500 mL of water, and 15 g of NaOH (0.375 mol). Equip the reactor with a mechanical stirrer and a reflux condenser.

  • KMnO₄ Addition: Heat the mixture to 80-90 °C. In a separate beaker, prepare a solution of potassium permanganate (110 g, 0.696 mol, ~2.0 equivalents) in 600 mL of warm water.

  • Oxidation Reaction: Add the warm KMnO₄ solution to the reactor in portions over 2-3 hours, maintaining the reaction temperature at 90-95 °C. The characteristic purple color of permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, maintain the mixture at 95 °C and continue stirring for an additional 4-6 hours, or until an in-process check (TLC/HPLC of a filtered and acidified aliquot) shows complete consumption of the starting material.

  • Quenching Excess Oxidant: Cool the reaction mixture to room temperature. Cautiously add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color is completely discharged, indicating all excess KMnO₄ has been destroyed.

  • Filtration: Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 100 mL).

  • Product Precipitation: Combine the filtrate and washes in a clean vessel. Cool the solution in an ice bath to below 10 °C. Slowly and with vigorous stirring, acidify the solution by adding concentrated HCl until the pH is ~1-2.

  • Isolation and Drying: The target compound, 3-Chloro-4-fluoro-5-nitrobenzoic acid, will precipitate as a solid.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water (2 x 100 mL).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Final Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
Melting Point 155-159 °C
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spec (MS) [M-H]⁻ ion at m/z consistent with C₇H₂ClFNO₄

Safety and Handling

  • General: All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves.

  • Nitration (Step 1): The preparation and use of mixed acid (H₂SO₄/HNO₃) is extremely hazardous. The process is highly corrosive and exothermic. Uncontrolled addition or inadequate cooling can lead to a runaway reaction. Always add reagents slowly and maintain strict temperature control.

  • Oxidation (Step 2): Potassium permanganate is a strong oxidizer. Do not allow it to come into contact with combustible materials. The reaction with the organic substrate is also exothermic.

  • Quenching/Acidification: Both the quenching of the reaction mixture on ice and the final acidification with HCl are highly exothermic and release fumes. Perform these steps slowly and with efficient stirring and cooling.

References

  • Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. (Details related to similar nitration and oxidation reactions can be found in standard organic chemistry literature and patents for related compounds). While a direct public-domain paper for this exact two-step process may not be indexed, the individual reactions are standard transformations described in textbooks like "March's Advanced Organic Chemistry".
  • Regioselectivity in Electrophilic Aromatic Substitution. (For mechanistic understanding). Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. URL: [Link]

  • Oxidation of Alkylbenzenes with Potassium Permanganate. (For procedural parallels). Vogel, A. I.; Tatchell, A. R.; Furnis, B. S.; Hannaford, A. J.; Smith, P. W. G. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Prentice Hall: Upper Saddle River, NJ, 1989. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final product shows multiple spots on TLC/peaks in HPLC, indicating the presence of impurities. What are the likely byproducts?

A1: The presence of multiple signals in your analytical data points to a mixture of compounds. In the synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid, particularly through the nitration of 3-chloro-4-fluorobenzoic acid, the most common byproducts are positional isomers and dinitrated species.[1][2][3]

  • Positional Isomers: The substitution pattern on your starting material, 3-chloro-4-fluorobenzoic acid, dictates the regioselectivity of the nitration. The fluorine and chlorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. This competition can lead to the formation of several isomers.[3] The primary isomeric byproduct is often 3-chloro-4-fluoro-2-nitrobenzoic acid.

  • Dinitrated Byproducts: Under harsh reaction conditions, such as elevated temperatures or a high concentration of the nitrating agent, the aromatic ring can undergo a second nitration, leading to dinitrated products.[3]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 3-chloro-4-fluorobenzoic acid, in your final product.

The following diagram illustrates the main reaction and the formation of the primary isomeric byproduct:

Byproduct_Formation cluster_main_reaction Main Reaction cluster_side_reaction Side Reaction Start 3-Chloro-4-fluorobenzoic acid Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product 3-Chloro-4-fluoro-5-nitrobenzoic acid (Desired Product) Reagents->Product Byproduct 3-Chloro-4-fluoro-2-nitrobenzoic acid (Isomeric Byproduct) Reagents_Side HNO₃ / H₂SO₄ Reagents_Side->Byproduct Start_Side 3-Chloro-4-fluorobenzoic acid Start_Side->Reagents_Side Nitration Troubleshooting_Workflow Start Problem Encountered Impure_Product Impure Product (TLC/HPLC) Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Discolored_Product Discolored Product Start->Discolored_Product Cause_Isomers Isomeric Byproducts / Dinitration Impure_Product->Cause_Isomers Cause_Incomplete Incomplete Reaction / Side Reactions Low_Yield->Cause_Incomplete Cause_Impurities Residual Reagents / Oxidation Discolored_Product->Cause_Impurities Solution_Optimize Optimize Reaction Conditions (Temp, Time) Cause_Isomers->Solution_Optimize Cause_Incomplete->Solution_Optimize Solution_Purify Improve Purification (Recrystallization, Washing) Cause_Impurities->Solution_Purify Solution_Optimize->Solution_Purify Solution_Workup Refine Work-up Procedure Solution_Purify->Solution_Workup

Caption: A workflow for troubleshooting common synthesis issues.

PART 2: Frequently Asked Questions (FAQs)

FAQ1: What is the most common synthetic route for 3-chloro-4-fluoro-5-nitrobenzoic acid and what are its critical parameters?

A1: The most prevalent and straightforward synthesis involves the direct nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. [4] Critical Parameters:

  • Temperature: This is arguably the most critical parameter. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts, particularly dinitrated species. [3]* Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of 3-chloro-4-fluorobenzoic acid with efficient stirring. This helps to maintain a low concentration of the active electrophile (nitronium ion, NO₂⁺) and dissipate heat. [3]* Molar Ratios: A slight excess of nitric acid is generally used to ensure complete conversion of the starting material. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion. [5]

FAQ2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric impurities hinges on precise control of reaction conditions.

  • Low Temperature: Running the reaction at 0 °C or even slightly lower temperatures can significantly enhance the selectivity for the desired isomer. [3]* Controlled Addition: A slow, controlled addition of the nitrating agent is crucial. This prevents localized increases in temperature and concentration, which can favor the formation of unwanted isomers.

  • Solvent Choice: While typically performed in excess sulfuric acid, the choice of a co-solvent can sometimes influence the isomeric ratio, although this is less common for this specific transformation.

FAQ3: What is the best practice for quenching the nitration reaction and isolating the crude product?

A3: The reaction is typically quenched by pouring the reaction mixture into a large volume of ice-cold water. [4]This accomplishes several things:

  • It stops the reaction immediately by diluting the acid and lowering the temperature.

  • It precipitates the crude product, as the organic acid is insoluble in the aqueous acidic medium.

Isolation Protocol:

  • Slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.

  • Allow the precipitate to fully form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acids.

  • Dry the crude product, preferably under vacuum.

FAQ4: What purification techniques are most effective for removing the common byproducts?

A4: Recrystallization is the most effective and commonly used method for purifying the crude 3-chloro-4-fluoro-5-nitrobenzoic acid.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product and impurities at an elevated temperature but will have low solubility for the desired product at room temperature or below, while the impurities remain in solution. Common solvent systems include ethanol/water or acetic acid/water mixtures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble material, and then allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

PART 3: Experimental Protocol - Purification of 3-Chloro-4-fluoro-5-nitrobenzoic acid by Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of crude 3-chloro-4-fluoro-5-nitrobenzoic acid.

Objective: To remove isomeric and other byproducts from the crude product to obtain high-purity 3-chloro-4-fluoro-5-nitrobenzoic acid.

Materials:

  • Crude 3-chloro-4-fluoro-5-nitrobenzoic acid

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system of ethanol and water. The optimal ratio may need to be determined empirically but a starting point of 1:4 to 1:5 ethanol to water by volume is often effective. [1]2. Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat the flask with gentle swirling until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation:

ParameterTypical Value
Melting Point (Pure)150-153 °C [6]
AppearanceOff-white to pale yellow solid
Purity (by HPLC)> 99%

References

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 23, 2024, from [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (n.d.).
  • 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

  • Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid - PrepChem.com. (n.d.). Retrieved January 23, 2024, from [Link]

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2024, from [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21). Retrieved January 23, 2024, from [Link]

  • Thermal Decarboxylation of Nitrobenzoic Acids. I. (n.d.). Retrieved January 23, 2024, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 23, 2024, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 23, 2024, from [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Retrieved January 23, 2024, from [Link]

  • Thermal Decarboxylation of Nitrobenzoic Acids. I | Bulletin of the Chemical Society of Japan. (n.d.). Retrieved January 23, 2024, from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved January 23, 2024, from [Link]

  • Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (2024, April 11). Retrieved January 23, 2024, from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved January 23, 2024, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 23, 2024, from [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020, February 15). Retrieved January 23, 2024, from [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects † | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2024, from [Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Nitration of 3-Chloro-4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 3-chloro-4-fluorobenzoic acid. This guide is designed for chemistry professionals engaged in pharmaceutical and intermediate synthesis. It provides in-depth, field-tested answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of 3-chloro-4-fluorobenzoic acid challenging?

The primary challenge in the nitration of 3-chloro-4-fluorobenzoic acid lies in controlling the regioselectivity . The starting material has three substituents on the aromatic ring, each exerting its own electronic influence, which directs the position of the incoming nitro group.

  • Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1]

  • Fluorine (-F) and Chlorine (-Cl): These halogens are deactivating yet ortho, para-directing groups.[2][3]

The final distribution of isomers is a delicate balance of these competing electronic effects and steric hindrance. The goal is typically to synthesize 3-chloro-4-fluoro-5-nitrobenzoic acid , where the nitro group is positioned ortho to the fluorine and meta to the carboxylic acid. The deactivating nature of all three substituents also means the aromatic ring has low reactivity, often requiring forceful conditions to achieve a reasonable reaction rate.[3]

Experimental Protocol & Workflow

Q2: What is a reliable starting protocol for the nitration of 3-chloro-4-fluorobenzoic acid to yield 3-chloro-4-fluoro-5-nitrobenzoic acid?

This protocol is a robust starting point for laboratory-scale synthesis. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Don PPE & Prepare Fume Hood dissolve Dissolve Substrate in H₂SO₄ start->dissolve add_hno3 Slowly Add HNO₃ at RT dissolve->add_hno3 Exothermic Control addition rate stir_rt Stir at RT for 30 min add_hno3->stir_rt heat Heat to 100°C for 2h stir_rt->heat Monitor temperature cool Cool to Room Temperature heat->cool quench Pour onto Ice Water cool->quench Vigorous stirring filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry the Solid Product wash->dry end Characterize Final Product dry->end

Caption: Experimental workflow for the nitration of 3-chloro-4-fluorobenzoic acid.

Reagents & Conditions

Reagent/ParameterQuantity/ValueMolar Eq.Rationale
3-chloro-4-fluorobenzoic acid2.50 g (14.32 mmol)1.0Starting Material
Concentrated H₂SO₄ (98%)10 mL-Solvent and catalyst for nitronium ion formation.[1]
Concentrated HNO₃ (70%)0.91 mL (21.48 mmol)1.5Nitrating agent source. A slight excess drives the reaction.
Reaction TemperatureRoom Temp, then 100°C-Initial RT phase allows for controlled mixing before heating to overcome the ring's deactivation.[6][7]
Reaction Time2.5 hours-30 min at RT for initial mixing, 2 hours at 100°C for reaction completion.[6][7]

Step-by-Step Procedure [6][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol).

  • Dissolution: Carefully add concentrated sulfuric acid (10 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Nitrating Agent Addition: While stirring at room temperature, slowly add concentrated nitric acid (0.91 mL, 21.48 mmol) dropwise. An exothermic reaction will occur; maintain a slow addition rate to control the temperature.

  • Initial Stirring: Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 2 hours.

  • Work-up: After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Carefully pour the cooled reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with several portions of cold deionized water to remove residual acids.

  • Drying: Dry the collected white powder to a constant weight. This procedure typically affords 3-chloro-4-fluoro-5-nitro-benzoic acid with a yield of around 78%.[7]

Troubleshooting Guide

Q3: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

Low yields are a common issue stemming from the deactivated nature of the substrate.[3]

CauseExplanationRecommended Action
Incomplete Reaction The combination of deactivating groups requires significant energy to overcome the activation barrier.Increase Reaction Time/Temp: Cautiously increase the heating time at 100°C or raise the temperature slightly (e.g., to 110°C). Monitor for byproduct formation via TLC.[3]
Insufficient Nitrating Agent The nitronium ion (NO₂⁺) is the active electrophile. Its concentration may be too low.Use a Stronger Nitrating Agent: Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of NO₂⁺.[3] This should be done with extreme caution.
Loss During Work-up The product might have some solubility in the acidic aqueous mixture, especially if the volume is large or the temperature isn't kept low.Ensure Thorough Precipitation: Use a sufficient amount of ice and ensure the mixture is cold (<5°C) before and during filtration. Minimize the amount of wash water.
Q4: I'm observing multiple products or tar formation. How can I improve the selectivity and cleanliness of the reaction?

This points to side reactions, which are often temperature-dependent.

  • Formation of Multiple Isomers: The competing directing effects of the substituents are inherent to this substrate. While the 5-nitro isomer is favored, other isomers like 2-nitro and 6-nitro products can form. Lowering the reaction temperature can sometimes improve selectivity, but this will also decrease the reaction rate.[8] A thorough purification step (Q7) is essential.

  • Dinitration/Over-nitration: If the reaction temperature is too high or the time too long, a second nitro group may be added to the ring.[1] This is less likely given the highly deactivated nature of the mononitrated product but is possible under harsh conditions.

  • Tar Formation: This occurs when the reaction conditions are too aggressive, leading to oxidative degradation of the aromatic ring.[2] This is a sign that the reaction temperature is too high or the nitrating mixture is too potent.

The Reaction Mechanism: Directing Effects

The formation of the desired 5-nitro product is governed by the stability of the intermediate sigma complex (also known as an arenium ion).

G cluster_mech Electrophilic Aromatic Substitution Reactants 3-chloro-4-fluorobenzoic acid + NO₂⁺ TS1 Transition State 1 (Attack at C5) Reactants->TS1 SigmaComplex Sigma Complex Intermediate (Charge delocalized) TS1->SigmaComplex TS2 Transition State 2 (Deprotonation) SigmaComplex->TS2 Products 3-chloro-4-fluoro-5-nitrobenzoic acid + H⁺ TS2->Products

Caption: Energy profile of the electrophilic nitration reaction.

Attack at the C-5 position (ortho to -F, meta to -COOH) is electronically favored over other positions, leading to the major product.

Q5: The reaction became uncontrollably hot. What happened and what should I do?

This is a thermal runaway reaction, a serious safety hazard in nitrations due to their highly exothermic nature.[9]

  • Immediate Action: If the temperature rises rapidly, immediately remove the heat source and, if possible, add more ice to the external cooling bath. If the situation is not quickly controlled, follow your lab's emergency procedures for quenching a reaction, which may involve slowly adding the reaction mixture to a large volume of ice.[9]

  • Root Causes & Prevention:

    • Rapid Reagent Addition: The nitrating agent was added too quickly, generating heat faster than it could be dissipated. Prevention: Always add the nitrating agent dropwise with efficient stirring and external cooling.[9]

    • Inadequate Cooling: The cooling bath was insufficient. Prevention: Ensure a large ice bath is used during addition, even if the protocol calls for room temperature.

    • Poor Stirring: Inefficient agitation can create localized hot spots where the reaction accelerates. Prevention: Use a suitable stir bar and a stir plate powerful enough to maintain a vortex.[9]

Analytical & Purification FAQs

Q6: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial to avoid over-nitration and determine the optimal endpoint.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Periodically (e.g., every 30 minutes), quench a small aliquot of the reaction mixture in ice water, extract with a suitable organic solvent (like ethyl acetate), and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates progress.[3]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product(s) over time.[10]

Q7: What is the best method to purify the crude 3-chloro-4-fluoro-5-nitrobenzoic acid?
  • Recrystallization: This is the most common and effective method for purifying the solid product. A solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. Ethanol or an ethanol/water mixture is often a good starting point for substituted benzoic acids.[11]

  • pH-Based Separation: If acidic or basic impurities are present, an acid-base extraction can be effective. A patent for separating isomers of nitrated chlorofluorobenzoic acids describes a method of adjusting the pH to selectively precipitate or dissolve different isomers based on their pKa values.[12] For example, dissolving the crude mixture in a basic solution (like NaOH) and then carefully re-acidifying can help separate the desired carboxylic acid from neutral impurities.

Safety First

Q8: What are the most critical safety precautions for this nitration?

Nitration with mixed concentrated acids is a high-hazard operation.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a flame-resistant lab coat.[4][5]

  • Ventilation: Perform the entire procedure in a properly functioning chemical fume hood. Nitric acid fumes are toxic and corrosive.[13]

  • Handling Acids: Always add acid to another liquid slowly. In this case, nitric acid is added to the sulfuric acid/substrate mixture. Never add water to concentrated acid , as the exothermic dilution can cause violent splashing.[9]

  • Emergency Preparedness: Ensure an emergency eyewash and shower are immediately accessible. Have a spill kit with a neutralizer (such as sodium bicarbonate) readily available.[13]

References

  • University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents. (2018). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • PubChem. (n.d.). 3-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • Vu, O. T., et al. (2015). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 407(22), 6815-6823. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Google Patents. (2018). CN108274738A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Sowlati-Hashjin, S., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32412-32423. Retrieved from [Link]

  • ResearchGate. (2016). Analytical techniques in the study of highly-nitrated nitrocellulose. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

  • Google Patents. (2014). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

Sources

Navigating the Scale-Up Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of scaling up this important synthesis. We will explore the underlying chemistry, troubleshoot common challenges, and ensure the development of a safe, robust, and reproducible process.

I. Understanding the Core Chemistry: The "Why" Behind the "How"

The synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid typically proceeds via the electrophilic aromatic substitution (EAS) of 3-chloro-4-fluorobenzoic acid using a nitrating agent, most commonly a mixture of concentrated nitric and sulfuric acids. The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid.[1][2][3] The aromatic ring of the starting material then attacks this electrophile, leading to the substitution of a hydrogen atom with a nitro group.

However, the directing effects of the substituents on the benzene ring—chloro, fluoro, and carboxylic acid groups—introduce significant challenges in regioselectivity. Both the chloro and fluoro groups are ortho, para-directing, while the carboxylic acid group is a meta-director. This competition can lead to the formation of undesired regioisomers, complicating purification and reducing the yield of the target molecule.[4]

II. Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired 3-Chloro-4-fluoro-5-nitrobenzoic Acid

Potential Causes:

  • Incomplete Reaction: The starting material, 3-chloro-4-fluorobenzoic acid, is electronically deactivated towards electrophilic attack due to the electron-withdrawing nature of its substituents. This can lead to sluggish or incomplete conversion.[4]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in nitration reactions. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to the formation of byproducts and decomposition.

  • Insufficient Nitrating Agent: An inadequate amount of the nitronium ion will naturally lead to incomplete conversion of the starting material.

Troubleshooting Steps:

  • Reaction Time and Temperature Optimization:

    • Carefully monitor the reaction progress using in-process controls like HPLC or TLC.

    • If the reaction is stalling, a modest increase in temperature may be beneficial. However, this must be done with extreme caution due to the exothermic nature of the reaction and the potential for runaway conditions.[5][6]

    • Alternatively, extending the reaction time at a controlled temperature can also drive the reaction to completion.[4]

  • Strength of Nitrating Agent:

    • Consider using fuming nitric acid in place of concentrated nitric acid to increase the concentration of the nitronium ion.[4]

    • Adjusting the ratio of sulfuric acid to nitric acid can also influence the concentration of the active electrophile.

Problem 2: High Levels of Regioisomeric Impurities

Potential Cause:

  • Competing Directing Effects: As previously mentioned, the formation of isomers is an inherent challenge in this synthesis. The primary regioisomeric byproduct is often 3-chloro-4-fluoro-2-nitrobenzoic acid. One patent suggests that isomer content can be as high as 10-20%.[7]

Troubleshooting and Mitigation Strategies:

  • Strict Temperature Control: Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial for maximizing the yield of the desired 5-nitro isomer. Excursions to higher temperatures can favor the formation of other isomers.

  • Purification via pH Adjustment and Recrystallization:

    • A patented method describes the separation of the desired 5-nitro isomer from the 3-nitro isomer by carefully adjusting the pH of the product mixture.[8]

    • Multiple recrystallizations are often necessary to achieve high purity.[7] Common solvent systems include ethanol/water and methanol/water mixtures.[7]

Problem 3: Runaway Reaction and Exotherm Control during Scale-Up

Potential Causes:

  • Exothermic Nature of Nitration: Nitration reactions are highly exothermic and can pose a significant safety risk, especially at a larger scale.[9][10]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.[6]

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[11][12]

Safety-Driven Solutions:

  • Thorough Thermal Hazard Assessment: Before any scale-up, a comprehensive thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC), is essential to understand the thermal profile of the reaction.[13][14]

  • Controlled Dosing: The nitrating agent should be added slowly and sub-surface to the reaction mixture, with continuous monitoring of the internal temperature. The addition rate should be immediately stopped if the temperature rises above the set point.

  • Emergency Preparedness: Ensure that the reactor is equipped with an adequate cooling system, a pressure relief device, and a quench system. All personnel must be trained on emergency procedures.[15] Adherence to Process Safety Management (PSM) guidelines is critical.[16][17][18][19]

III. Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods to monitor the reaction and assess the purity of the final product?

A1: High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control to monitor the disappearance of the starting material and the formation of the product and byproducts.[20] For final product characterization, HPLC is used for purity assessment, while ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying the positions of the substituents on the aromatic ring.[21][22][23]

Q2: Are there alternative synthesis routes that might offer better selectivity or safety profiles?

A2: Yes, a multi-step synthesis starting from 2-chloro-4-fluorotoluene has been reported. This process involves photochlorination, nitration, and subsequent hydrolysis and oxidation. This route is claimed to provide a higher overall yield and operate under milder conditions, potentially offering a safer alternative for large-scale production.[7]

Q3: What are the key considerations for the work-up and isolation of the product at a large scale?

A3: The common laboratory practice of pouring the reaction mixture into ice water to precipitate the product needs careful consideration at scale. This quenching process is itself highly exothermic due to the heat of dilution of the strong acids.[14] The addition should be controlled to manage the exotherm. Large-scale filtration and efficient washing of the filter cake to remove residual acids are also critical steps. The choice of industrial crystallization equipment will depend on the desired particle size and morphology of the final product.[24][25][26][27]

IV. Experimental Protocol: A Starting Point for Optimization

This protocol is a representative laboratory-scale procedure. All quantities should be adjusted based on the specific scale of the reaction, and a thorough safety review must be conducted before implementation.

Materials:

  • 3-chloro-4-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge the concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C with constant stirring.

  • Slowly add the 3-chloro-4-fluorobenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding the concentrated nitric acid to a portion of the concentrated sulfuric acid, while maintaining the temperature below 10 °C.

  • Slowly add the prepared nitrating mixture to the solution of the benzoic acid in sulfuric acid via the dropping funnel, maintaining the reaction temperature between 0-5 °C. The addition rate should be carefully controlled to prevent a temperature spike.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate vessel containing a stirred slurry of ice and water. The temperature of the quench mixture should be maintained below 20 °C.

  • The precipitated solid is collected by filtration and washed thoroughly with cold deionized water until the washings are neutral.

  • The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-chloro-4-fluoro-5-nitrobenzoic acid.

Quantitative Data Summary Table:

ParameterLaboratory Scale Example
3-chloro-4-fluorobenzoic acid10.0 g
Conc. H₂SO₄ (for dissolution)40 mL
Conc. HNO₃4.0 mL
Conc. H₂SO₄ (for nitrating mix)10 mL
Reaction Temperature0-5 °C
Reaction Time1-2 hours
Typical Yield (crude)80-90%
Purity after Recrystallization>99%

V. Visualizing the Process: Diagrams for Clarity

Reaction Pathway:

Reaction_Pathway 3-Chloro-4-fluorobenzoic Acid 3-Chloro-4-fluorobenzoic Acid 3-Chloro-4-fluoro-5-nitrobenzoic Acid 3-Chloro-4-fluoro-5-nitrobenzoic Acid 3-Chloro-4-fluorobenzoic Acid->3-Chloro-4-fluoro-5-nitrobenzoic Acid HNO₃, H₂SO₄ Purified Product Purified Product 3-Chloro-4-fluoro-5-nitrobenzoic Acid->Purified Product Recrystallization

Caption: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Start Nitration Reaction Nitration Reaction Start->Nitration Reaction Work-up & Isolation Work-up & Isolation Nitration Reaction->Work-up & Isolation Safety Concern Safety Concern Nitration Reaction->Safety Concern Analysis Analysis Work-up & Isolation->Analysis Product Meets Specs? Product Meets Specs? Analysis->Product Meets Specs? End End Product Meets Specs?->End Yes Low Yield Low Yield Product Meets Specs?->Low Yield No High Impurities High Impurities Product Meets Specs?->High Impurities No Optimize Temp/Time Optimize Temp/Time Low Yield->Optimize Temp/Time Improve Purification Improve Purification High Impurities->Improve Purification Review Safety Protocols Review Safety Protocols Safety Concern->Review Safety Protocols

Caption: A workflow for troubleshooting common synthesis issues.

VI. References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • Process Safety Management - Overview. Occupational Safety and Health Administration - OSHA. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Method of separating nitro-substitutedchloro-benzoic acids. Google Patents.

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE. [Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. ResearchGate. [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. OSHA. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]

  • The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. Google Patents.

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora. [Link]

  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • Process Safety Management of Highly Hazardous Chemicals. International Brotherhood of Teamsters. [Link]

  • the nitration of benzene - electrophilic substitution. Chemguide. [Link]

  • Crystallization of Active Pharmaceutical Ingredients References. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. SIELC Technologies. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Video: Electrophilic Aromatic Substitution: Nitration of Benzene. JoVE. [Link]

  • Making mostly m-nitrobenzoic acid. YouTube. [Link]

  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. [Link]

  • A Guide to OSHA's Process Safety Management (PSM) Standard. [Link]

  • Explain the mechanism for nitration of benzene class 12 chemistry CBSE. Vedantu. [Link]

Sources

Alternative nitrating agents for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 3-chloro-4-fluorobenzoic acid. We will explore both conventional and alternative nitrating agents to help you optimize your synthesis, improve yields, and ensure safety.

Introduction: The Synthetic Challenge

3-Chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The critical step in its preparation is the regioselective nitration of 3-chloro-4-fluorobenzoic acid. This reaction is challenging due to the deactivating nature of the halogen and carboxylic acid substituents on the aromatic ring, which can lead to slow reaction rates and the formation of unwanted isomers.[2] This guide provides practical solutions to common issues and explores alternative nitrating systems to the conventional mixed acid approach.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid.

Question 1: My reaction yield is low, or the reaction is incomplete. What are the likely causes and how can I improve it?

Answer:

Low yields or incomplete reactions are common when nitrating a deactivated aromatic ring like 3-chloro-4-fluorobenzoic acid.[2] The electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups slow down the electrophilic aromatic substitution. Here are several strategies to enhance the reaction rate and drive it to completion:

  • Increase Reaction Temperature: Cautiously raising the temperature can increase the reaction rate. However, this must be done with care as higher temperatures can also promote the formation of byproducts, including dinitrated compounds.[2][3] A systematic temperature screening is recommended to find the optimal balance for your specific setup. One documented procedure heats the reaction mixture to 100°C for two hours.[4]

  • Employ a Stronger Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acids is effective, but for deactivated substrates, a more potent nitrating system may be necessary. Using fuming nitric acid or increasing the proportion of sulfuric acid generates a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[2][3][5][6]

  • Extend the Reaction Time: Given the substrate's low reactivity, a longer reaction time might be required. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.[2][7]

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 5-nitro isomer?

Answer:

The formation of isomers is a significant challenge in the nitration of substituted benzoic acids.[2] In the case of 3-chloro-4-fluorobenzoic acid, the directing effects of the substituents can lead to a mixture of products. The fluorine atom is an ortho-, para- director, while the chlorine and carboxylic acid groups are meta- directors. The desired 5-nitro product results from nitration meta to the carboxylic acid and ortho to the fluorine.

To enhance the formation of the desired isomer, consider the following:

  • Strict Temperature Control: Maintaining a low reaction temperature is critical for improving selectivity. Running the reaction at 0°C or below can significantly reduce the formation of unwanted side products.[2][8] The exothermic nature of the reaction requires slow, controlled addition of the nitrating agent with efficient stirring and cooling.[2][8]

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer distribution. While mixed acid is standard, exploring alternative systems may offer better selectivity.

  • Purification: If isomer formation is unavoidable, purification is necessary. Recrystallization from a suitable solvent system, such as a mixture of ethanol and water, is a common method.[2] For challenging separations, silica gel column chromatography can be employed.[2] A patented method describes a process for separating 2-chloro-4-fluoro-5-nitrobenzoic acid from its 3-nitro isomer by adjusting the pH of a solution containing their alkali metal salts.[9]

Question 3: Dinitrated byproducts are contaminating my product. How can I prevent this?

Answer:

Dinitration occurs when the initial product undergoes a second nitration. This is more likely under harsh reaction conditions.[7] To minimize dinitration:

  • Control Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the likelihood of dinitration.[2]

  • Maintain Low Temperatures: Higher temperatures favor over-nitration.[2][3]

  • Monitor the Reaction: Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.[2]

Question 4: I'm having difficulty isolating the product during workup. What are some best practices?

Answer:

The product, being a carboxylic acid, can have some solubility in water, especially if it is not fully protonated.

  • Acidic Workup: Ensure the aqueous solution is sufficiently acidic during workup to fully protonate the carboxylic acid, which minimizes its solubility in water.[2]

  • Preventing "Oiling Out": During recrystallization, if the product "oils out" instead of crystallizing, it indicates that the solution is too supersaturated. This can be controlled by adjusting the rate of cooling and using an appropriate amount of solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are some alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

A1: While mixed acid is the most common nitrating agent, several alternatives exist, which may offer advantages in terms of safety, selectivity, or environmental impact.[10] These include:

  • Fuming Nitric Acid: This is a more potent nitrating agent than concentrated nitric acid and can be used for deactivated substrates.[2]

  • Nitronium Salts: Salts like nitronium tetrafluoroborate (NO₂BF₄) are powerful nitrating agents that can be used under milder conditions and may offer different selectivity.[10]

  • Metal Nitrates with Acids: A combination of a nitrate salt (e.g., KNO₃, NaNO₃) and a strong acid like sulfuric acid can generate the nitronium ion in situ.[11]

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as recyclable and less corrosive alternatives to sulfuric acid.[12]

Comparison of Nitrating Agents:

Nitrating AgentCompositionAdvantagesDisadvantagesKey Considerations
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄Cost-effective, widely used, well-understood.[3][5][6]Highly corrosive, generates significant acidic waste, potential for over-nitration.[12]Requires strict temperature control and careful handling.
Fuming Nitric Acid HNO₃ with dissolved NO₂More reactive than mixed acid, useful for deactivated rings.[2][13]Highly corrosive and toxic, can lead to more side reactions if not controlled.Requires a well-ventilated fume hood and appropriate PPE.
Nitronium Salts e.g., NO₂BF₄Can be used in organic solvents, may offer improved selectivity.[10]More expensive, may require anhydrous conditions.Useful for substrates sensitive to strong acids.
Nitrate Salt/Acid e.g., KNO₃ + H₂SO₄Generates anhydrous nitric acid in situ.[11]Reaction can be vigorous, requires careful control of addition.An alternative when fuming nitric acid is unavailable.

Q2: How can I effectively monitor the progress of the nitration reaction?

A2: Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from over-reaction. The two most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. It is a more precise method for reaction monitoring.[2]

Q3: What are the recommended procedures for purifying the final product?

A3: The purity of the final product is critical for its use in subsequent synthetic steps. The primary purification methods are:

  • Recrystallization: This is the most common method for purifying solid organic compounds. For 3-chloro-4-fluoro-5-nitrobenzoic acid, mixtures of ethanol and water are often effective.[2] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.

  • Activated Charcoal Treatment: If the product is colored due to impurities, adding activated charcoal to the hot solution during recrystallization can help to remove them.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric mixtures, silica gel column chromatography is a powerful technique.[2] The choice of eluent (solvent system) is key to achieving good separation.

Q4: What are the essential safety precautions when performing nitration reactions?

A4: Nitration reactions are energetic and involve the use of highly corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All nitration reactions should be performed in a well-ventilated chemical fume hood.

  • Controlled Addition and Cooling: The addition of the nitrating agent should be slow and controlled, with efficient cooling (e.g., using an ice bath) to manage the exothermic nature of the reaction.[8]

  • Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture into a large amount of ice water with vigorous stirring.[8][14] This dissipates heat and precipitates the product.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Experimental Protocols and Visualizations

Protocol 1: Standard Nitration using Mixed Acid

This protocol is a representative example of the synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid using a conventional mixed acid approach.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 10 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 2.50 g (14.32 mmol) of 3-chloro-4-fluorobenzoic acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Addition of Nitric Acid: Slowly add 0.91 mL (21.48 mmol) of concentrated nitric acid to the mixture, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Heating: Heat the mixture to 100°C and maintain this temperature for 2 hours.[4]

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 3-chloro-4-fluoro-5-nitrobenzoic acid. Expected yield: ~78%.[4]

Diagrams

Nitration_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation A Charge H₂SO₄ to Reactor B Cool to 0-5°C A->B C Add 3-chloro-4-fluorobenzoic acid B->C D Slowly add Nitrating Agent (e.g., conc. HNO₃) C->D E Maintain Low Temperature D->E F Monitor Reaction (TLC/HPLC) E->F G Quench in Ice Water F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J K Final Product J->K Purification (Recrystallization) Decision_Tree start Select Nitrating Agent q1 Is the substrate highly deactivated? start->q1 a1_yes Consider stronger agents: - Fuming Nitric Acid - Nitronium Salts q1->a1_yes Yes a1_no Standard Mixed Acid (HNO₃/H₂SO₄) is likely sufficient q1->a1_no No q2 Are there concerns about acidic waste or corrosion? a1_yes->q2 a1_no->q2 a2_yes Explore alternatives: - Solid Acid Catalysts - Nitrate Salt/Acid (in situ) q2->a2_yes Yes a2_no Proceed with selected agent, ensure proper waste handling q2->a2_no No

Caption: Decision tree for selecting a suitable nitrating agent.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa. [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Sciencemadness Discussion Board. (2006, January 24). nitration without sulfuric acid. [Link]

  • National Institutes of Health. (n.d.). Quantification of nitrotyrosine in nitrated proteins. [Link]

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. [Link]

  • ResearchGate. (2025, August 5). Analytical techniques in the study of highly-nitrated nitrocellulose. [Link]

  • ACS Publications. (2013, October 17). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrobenzoic acid. [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. [Link]

  • ResearchGate. (2025, August 7). Review on Greener and Safer Synthesis of Nitro Compounds. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Chloro-4-fluoro-5-nitrobenzoic Acid and Its Positional Isomers: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise architecture of molecular building blocks is paramount. Substituted benzoic acids, particularly those bearing multiple halogen and nitro functional groups, are foundational scaffolds whose utility is dictated by the specific arrangement of these substituents. This guide provides an in-depth comparison of 3-Chloro-4-fluoro-5-nitrobenzoic acid and its key positional isomers, offering researchers and drug development professionals a critical analysis of their properties, reactivity, and synthetic applications, supported by experimental data and established protocols.

Structural Isomerism and Electronic Landscape

The identity and utility of a substituted aromatic ring are defined by the interplay of its functional groups. For the C₇H₃ClFNO₄ molecular formula, several positional isomers exist, each with a unique electronic and steric profile. The three isomers under consideration—3-Chloro-4-fluoro-5-nitrobenzoic acid, 2-Chloro-4-fluoro-5-nitrobenzoic acid, and 4-Chloro-2-fluoro-5-nitrobenzoic acid—though structurally similar, exhibit divergent behaviors in chemical synthesis.

The positioning of the electron-withdrawing nitro (-NO₂) group and the halogens (-Cl, -F) relative to the carboxylic acid (-COOH) group profoundly influences the molecule's acidity, the electron density of the aromatic ring, and the susceptibility of specific sites to nucleophilic or electrophilic attack.

G cluster_0 3-Chloro-4-fluoro-5-nitrobenzoic acid cluster_1 2-Chloro-4-fluoro-5-nitrobenzoic acid cluster_2 4-Chloro-2-fluoro-5-nitrobenzoic acid node_A node_A node_B node_B node_C node_C

Caption: Molecular structures of the three key positional isomers.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and acidity (pKa), are direct reflections of their molecular structure and intermolecular forces. Differences in crystal lattice packing and the electronic influence on the carboxyl proton result in distinct, measurable characteristics.

Property3-Chloro-4-fluoro-5-nitrobenzoic acid2-Chloro-4-fluoro-5-nitrobenzoic acid4-Chloro-2-fluoro-5-nitrobenzoic acid
CAS Number 132992-43-9[1][2]114776-15-7[3][4][5]22960-63-4[6]
Molecular Formula C₇H₃ClFNO₄[1][2][7]C₇H₃ClFNO₄[3][4][5]C₇H₃ClFNO₄[6]
Molecular Weight 219.55 g/mol [1][3][7]219.55 g/mol [3][4][5]219.55 g/mol [6]
Appearance Off-white to gray solid[2]White to light yellow crystalline powder[4]Data not readily available
Melting Point Data not readily available146-150 °C[4] / 150-153 °C[8]Data not readily available
Boiling Point 369.0±42.0 °C (Predicted)[2]364.2 °C[4]Data not readily available
pKa 3.17±0.10 (Predicted)[2]Data not readily availableData not readily available

Note: Experimental data for all properties across all isomers is not consistently available in public literature, highlighting the specialized nature of these compounds. Predicted values are included where available.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic methods are indispensable for distinguishing between positional isomers. Each isomer presents a unique spectral fingerprint, primarily in NMR, due to the different chemical environments of the aromatic protons.

Infrared (IR) Spectroscopy

For all isomers, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid and nitro groups.

  • O-H Stretch: A very broad band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[9][10]

  • C=O Stretch: An intense, sharp absorption between 1690-1760 cm⁻¹. Conjugation with the benzene ring typically places this band around 1710 cm⁻¹.[9][10]

  • N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group, typically found near 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-F and C-Cl Stretches: These appear in the fingerprint region (typically 1400-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl) and can be difficult to assign definitively without reference spectra.

While these primary bands confirm the functional groups present, the subtle shifts and unique patterns in the fingerprint region (below 1500 cm⁻¹) would be the primary differentiators in an IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for unambiguous identification. The number of signals, their chemical shifts (ppm), and their coupling patterns (splitting) are unique to each isomer's substitution pattern.

  • 3-Chloro-4-fluoro-5-nitrobenzoic acid: This isomer has two aromatic protons. The proton at C6 (ortho to the -COOH and -Cl) and the proton at C2 (ortho to the -COOH and meta to -Cl) will appear as distinct doublets, with coupling constants determined by their relationship to the fluorine atom.

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid: This isomer also has two aromatic protons. The proton at C3 (ortho to -COOH and -Cl) and the proton at C6 (meta to -COOH and ortho to -NO₂) will show different chemical shifts and coupling. The proton at C6, being para to the fluorine, will exhibit a characteristic coupling constant.

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid: Similarly, this isomer will display two signals for its two aromatic protons, with chemical shifts and splitting patterns dictated by the ortho, meta, and para relationships between the protons and the various substituents.

The highly deshielded environment of the carboxylic acid proton will result in a broad singlet far downfield (typically >10 ppm) for all isomers.

Reactivity, Synthesis, and Applications

The synthetic utility of these isomers is directly tied to their reactivity, which is governed by the electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • 3-Chloro-4-fluoro-5-nitrobenzoic acid: This compound is a valuable synthetic intermediate.[7] Its preparation often involves the direct nitration of 3-chloro-4-fluorobenzoic acid.[1][7] The positions of the halogens and nitro group make it a versatile precursor in medicinal chemistry.

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid: This isomer is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] For instance, it is a key building block for the antifungal agent Albaconazole and the herbicide Saflufenacil.[4][5] Its synthesis can be achieved via the nitration of 2-chloro-4-fluorobenzoic acid or through the nitration and subsequent hydrolysis of 2-chloro-4-fluorobenzotrichloride.[5][11]

  • 4-Chloro-3-nitrobenzoic acid (a related isomer): While not containing fluorine, this compound illustrates the utility of this class. It serves as a key raw material for the synthesis of the BRAF inhibitor Dabrafenib, highlighting the importance of specific substitution patterns in targeting biological pathways.[12]

The choice of isomer is therefore application-specific. A synthetic chemist targeting a particular molecular scaffold will select the isomer that presents the correct arrangement of functional groups for subsequent transformations, such as SNAr reactions where the fluorine atom is often the target for displacement due to its high activation.

Experimental Protocols

To provide a practical context, a representative, field-proven protocol for the synthesis of the title compound is detailed below. This protocol exemplifies the standard procedures for handling these reactive intermediates.

Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid via Nitration

This protocol is based on the direct nitration of 3-chloro-4-fluorobenzoic acid.[1][7]

Causality: The mechanism relies on the generation of the electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion, which then attacks the electron-rich (or least deactivated) positions on the aromatic ring.

G reagents Prepare Reagents: - 3-Chloro-4-fluorobenzoic acid - Conc. H₂SO₄ - Conc. HNO₃ dissolution Dissolve Substrate (2.50 g, 14.32 mmol) in H₂SO₄ (10 mL) in a round bottom flask. reagents->dissolution addition Slowly Add Nitric Acid (0.91 mL, 21.48 mmol) at room temperature. dissolution->addition stir_rt Stir at Room Temp for 30 minutes. addition->stir_rt heat Heat to 100 °C and maintain for 2 hours. stir_rt->heat cool Cool to Room Temp heat->cool quench Pour mixture into ice-cold water to precipitate the product. cool->quench filter Collect solid by vacuum filtration. quench->filter wash Wash solid with deionized water. filter->wash dry Dry the product to afford a white powder (Yield: ~78%). wash->dry

Caption: Experimental workflow for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol).[1][7]

  • Dissolution: Carefully add concentrated sulfuric acid (10 mL) to the flask and stir until the solid is fully dissolved.[1][7]

  • Nitration: At room temperature, add concentrated nitric acid (0.91 mL, 21.48 mmol) dropwise to the stirred solution. An exotherm may be observed; maintain control with an ice bath if necessary.[1][7]

  • Initial Stirring: Stir the reaction mixture at room temperature for 30 minutes.[1][7]

  • Heating: Heat the flask to 100 °C using an oil bath and maintain this temperature with vigorous stirring for 2 hours to ensure the reaction goes to completion.[1][7]

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water. A precipitate will form immediately.[1][7]

  • Isolation: Collect the precipitated solid by vacuum filtration.[1]

  • Purification: Wash the solid on the filter paper thoroughly with cold deionized water to remove residual acid.[1]

  • Drying: Dry the collected white powder to obtain 3-Chloro-4-fluoro-5-nitrobenzoic acid (Expected yield: ~2.44 g, 78%).[1]

Self-Validation: The success of the synthesis should be confirmed by characterization of the product. A melting point determination and acquisition of ¹H NMR and IR spectra are essential to confirm the identity and purity, ensuring it matches the expected data for the 3,4,5-substituted isomer and is free from other isomers.

Conclusion

While 3-Chloro-4-fluoro-5-nitrobenzoic acid and its positional isomers share the same molecular formula, they are distinct chemical entities with unique properties and applications. The choice of isomer is a critical decision in the design of a synthetic route, dictated by the target molecule's architecture. An understanding of their comparative physicochemical properties, spectroscopic fingerprints, and reactivity profiles—as outlined in this guide—empowers researchers to make informed decisions, streamlining the path from a simple building block to a complex, high-value molecule in drug discovery and development.

References

  • Benchchem. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzoic acid.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 3-Chloro-4-fluoro-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-Chloro-4-fluoro-5-nitrobenzoic acid serves as a versatile scaffold in organic synthesis, prized for its electronically distinct substitution pattern which imparts unique reactivity and potential biological activity. Its derivatives, such as esters and amides, are key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Unambiguous structural confirmation of these derivatives is critical, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize derivatives of 3-Chloro-4-fluoro-5-nitrobenzoic acid. We will delve into the expected spectral data for two representative derivatives—Methyl 3-chloro-4-fluoro-5-nitrobenzoate (Derivative A) and 3-Chloro-4-fluoro-5-nitrobenzamide (Derivative B) —and explain the structural rationale for the observed signals. By comparing the outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we illustrate how these methods synergistically provide a complete structural picture.

The Spectroscopic Fingerprint: A Multi-faceted Approach

No single spectroscopic technique can provide absolute structural proof. Instead, each method probes different aspects of a molecule's constitution. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of specific nuclei. IR spectroscopy identifies the functional groups present. Mass spectrometry provides the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula. Finally, UV-Vis spectroscopy reveals information about the electronic conjugation within the molecule. The true power lies in integrating these disparate data streams into a single, coherent structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the derivatives of 3-chloro-4-fluoro-5-nitrobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The heavily substituted aromatic ring presents a simple, yet information-rich, set of signals. The strong electron-withdrawing effects of the nitro, chloro, and fluoro groups significantly influence the chemical shifts of the remaining aromatic protons and carbons, pushing them downfield.

Causality in the NMR Experiment:

The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical to avoid large solvent signals that would otherwise obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard, providing a zero-point reference for the chemical shift scale.

¹H NMR Spectroscopy

The parent aromatic ring has two protons. Due to the substitution pattern, these protons are not equivalent and will appear as distinct signals.

  • H-2 and H-6 Protons: These two protons on the aromatic ring will be the only signals in the aromatic region for these derivatives. Their chemical shifts will be significantly downfield (typically > 8.0 ppm) due to the deshielding effects of the adjacent electron-withdrawing groups. They will likely appear as doublets due to coupling with the neighboring ¹⁹F nucleus.

  • Derivative-Specific Protons:

    • For Derivative A (Methyl Ester) , a sharp singlet corresponding to the three methyl protons (-OCH₃) will be observed, typically in the 3.9-4.0 ppm range.[3][4]

    • For Derivative B (Amide) , the two amide protons (-NH₂) will appear as a broad singlet. Its chemical shift is highly variable and solvent-dependent but can be expected in the 7.5-8.5 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield. For the ester (Derivative A ), this is expected around 164-166 ppm.[3] For the amide (Derivative B ), it may be shifted slightly upfield to around 165-167 ppm.

  • Aromatic Carbons: The six aromatic carbons will show distinct signals, with those directly attached to electronegative atoms (Cl, F, N) exhibiting the most significant downfield shifts. The carbon attached to the fluorine atom will also show a large one-bond coupling constant (¹JCF).

Comparative ¹H and ¹³C NMR Data (Predicted)

Assignment Derivative A (Methyl Ester) Derivative B (Amide) Rationale for Differences
¹H: Aromatic H's ~8.3-8.6 ppm (2H, m)~8.4-8.7 ppm (2H, m)The electronic effect of -CONH₂ vs. -COOCH₃ on the ring is slightly different, causing minor shifts.
¹H: -OCH₃ ~3.95 ppm (3H, s)N/AUnique to the methyl ester functional group.
¹H: -NH₂ N/A~7.5-8.5 ppm (2H, br s)Unique to the primary amide functional group; broad due to quadrupole broadening and exchange.
¹³C: C=O ~165 ppm~166 ppmThe nitrogen in the amide is slightly less electron-withdrawing than the ester oxygen, affecting the carbonyl carbon.
¹³C: Aromatic C's ~120-155 ppm~120-155 ppmThe overall pattern is similar, dictated by the Cl, F, and NO₂ groups. Minor shifts are expected due to the change from ester to amide.
¹³C: -OCH₃ ~53 ppmN/AUnique to the methyl ester.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The diagnostic value for these derivatives lies in the confirmation of the carbonyl group (ester or amide) and the nitro group.

  • Carbonyl (C=O) Stretch: This is one of the most intense and recognizable peaks in the IR spectrum.

    • For Derivative A (Methyl Ester) , a strong, sharp absorption is expected in the range of 1720-1740 cm⁻¹.

    • For Derivative B (Amide) , the C=O stretch is typically found at a lower frequency, around 1680-1700 cm⁻¹, due to resonance with the nitrogen lone pair.

  • Nitro (NO₂) Stretches: The nitro group gives rise to two characteristic strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]

  • N-H Stretches (Amide only): Derivative B will show two medium-intensity peaks in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amide N-H bonds.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Comparative IR Data

Vibrational Mode Derivative A (Methyl Ester) Derivative B (Amide)
N-H Stretch N/A~3400 & ~3200 cm⁻¹
C=O Stretch ~1730 cm⁻¹~1690 cm⁻¹
NO₂ Asymmetric Stretch ~1540 cm⁻¹~1540 cm⁻¹
NO₂ Symmetric Stretch ~1350 cm⁻¹~1350 cm⁻¹
C-O Stretch (Ester) ~1250 cm⁻¹N/A
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. The presence of chlorine is particularly diagnostic due to its isotopic distribution.

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of the derivative.

    • Derivative A (Methyl Ester): C₈H₅ClFNO₄, MW = 233.58 g/mol .

    • Derivative B (Amide): C₇H₄Cl₂FN₂O₃, MW = 218.57 g/mol .

  • Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This means the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.[6]

  • Fragmentation: Common fragmentation pathways for these derivatives under electron ionization (EI) would involve the loss of small, stable molecules or radicals.

    • Derivative A: Loss of the methoxy group (•OCH₃, -31 amu) or the entire methoxycarbonyl group (•COOCH₃, -59 amu).

    • Derivative B: Loss of the amino group (•NH₂, -16 amu) or the entire carbamoyl group (•CONH₂, -44 amu).

    • Both: Loss of the nitro group (•NO₂, -46 amu) is also a common fragmentation pathway for nitroaromatic compounds.[4][7]

Comparative Mass Spectrometry Data

Feature Derivative A (Methyl Ester) Derivative B (Amide)
[M]⁺ (for ³⁵Cl) m/z 233m/z 218
[M+2]⁺ (for ³⁷Cl) m/z 235 (approx. 33% intensity of M⁺)m/z 220 (approx. 33% intensity of M⁺)
Key Fragment 1 m/z 202 ([M-OCH₃]⁺)m/z 202 ([M-NH₂]⁺)
Key Fragment 2 m/z 187 ([M-NO₂]⁺)m/z 172 ([M-NO₂]⁺)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The highly substituted benzene ring, with its combination of electron-donating (by resonance) and electron-withdrawing groups, will have characteristic absorptions in the UV region.

The spectrum is expected to show strong absorptions below 300 nm, corresponding to π → π* transitions within the aromatic system. The exact position of the absorption maximum (λmax) will be subtly influenced by the derivative group (-COOCH₃ vs. -CONH₂), but the overall profile will be dominated by the chromophores already present on the benzene ring. The nitro group, in particular, contributes to these electronic transitions.[8]

Comparative UV-Vis Data (in Ethanol)

Derivative Predicted λmax
Derivative A (Methyl Ester) ~260-280 nm
Derivative B (Amide) ~265-285 nm
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blank Spectrum: Record a spectrum of the pure solvent to use as a baseline.

  • Sample Spectrum: Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

  • Data Analysis: The instrument software will automatically subtract the blank and display the sample's absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Workflow for Structural Elucidation

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural characterization of 3-chloro-4-fluoro-5-nitrobenzoic acid derivatives is a clear example of the necessity of a comprehensive analytical approach. While ¹H and ¹³C NMR provide the detailed map of the molecular skeleton, IR spectroscopy offers rapid confirmation of key functional groups that differentiate esters from amides. Mass spectrometry provides indisputable evidence of the molecular formula and the presence of the chlorine atom through its characteristic isotope pattern. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. By systematically acquiring and comparing data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug development and materials innovation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from rsc.org.[3]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org.[9]

  • SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. Retrieved from sielc.com.[10]

  • Google Patents. (n.d.). US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride. Retrieved from patents.google.com.[11]

  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from ncbi.nlm.nih.gov.[12]

  • PubMed. (2019, March 29). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic.... Retrieved from pubmed.ncbi.nlm.nih.gov.[13]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from researchgate.net.[14]

  • ChemicalBook. (n.d.). 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis. Retrieved from chemicalbook.com.[1]

  • Ossila. (n.d.). 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Retrieved from ossila.com.[2]

  • ResearchGate. (2018, August 15). (PDF) Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Retrieved from researchgate.net.[15]

  • ResearchGate. (2025, August 8). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. Retrieved from researchgate.net.[16]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from mdpi.com.[17]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[18]

  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from semanticscholar.org.[19]

  • National Institutes of Health. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from nih.gov.[7]

  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide. Retrieved from benchchem.com.[5]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from youtube.com.[6]

  • PubChem. (n.d.). 3-Chloro-4-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[20]

  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds. Retrieved from benchchem.com.[21]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[22]

  • ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum. Retrieved from chemicalbook.com.[4]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
  • Forbes, W. F. (1958). [Article on Nitrobenzene UV/Vis Spectra]. Canadian Journal of Chemistry, 36(5), 824-833.[8]

Sources

The Promising Biological Potential of 3-Chloro-4-fluoro-5-nitrobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffolding of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

In the landscape of modern medicinal chemistry, the strategic selection of a starting material is paramount to the successful development of novel therapeutic agents. 3-Chloro-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest as a versatile starting block for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring electron-withdrawing chloro, fluoro, and nitro groups, not only influences its reactivity but also provides multiple points for chemical modification. This guide provides a comparative analysis of the potential biological activities of various classes of compounds synthesized from this valuable intermediate, supported by experimental data from structurally related analogs and detailed protocols for key biological assays. The strategic derivatization of this core structure can lead to the generation of potent antimicrobial, anticancer, and anti-inflammatory agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the synthetic pathways and biological evaluation of these promising compounds.

I. Synthesis of Bioactive Derivatives: A Modular Approach

The chemical architecture of 3-Chloro-4-fluoro-5-nitrobenzoic acid allows for a range of synthetic transformations to generate libraries of diverse compounds. The primary point of modification is the carboxylic acid group, which can be readily converted into amides, esters, and other functional groups. Furthermore, the nitro group can be reduced to an amine, opening up another avenue for derivatization.

A. Amide Derivatives: Exploring Antimicrobial and Anticancer Activities

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This modification can enhance the pharmacokinetic properties of a molecule and introduce new hydrogen bonding interactions with biological targets.

Synthetic Rationale: The synthesis of amide derivatives from 3-chloro-4-fluoro-5-nitrobenzoic acid is typically achieved through a two-step process. First, the carboxylic acid is activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with a primary or secondary amine to form the corresponding amide. The choice of the amine is crucial as it introduces a variable substituent (R-group) that can be tailored to probe structure-activity relationships (SAR).

start 3-Chloro-4-fluoro- 5-nitrobenzoic acid acid_chloride 3-Chloro-4-fluoro- 5-nitrobenzoyl chloride start->acid_chloride SOCl2 or (COCl)2 amide Amide Derivative acid_chloride->amide amine R-NH2 amine->amide Pyridine or Et3N

Caption: General synthetic scheme for amide derivatives.

Comparative Biological Activity: While direct comparative studies on a series of amide derivatives from 3-chloro-4-fluoro-5-nitrobenzoic acid are not extensively reported, data from structurally similar nitroaromatic amides suggest significant potential. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated notable antibacterial activity[1][2]. The introduction of different amine moieties can modulate the lipophilicity and steric bulk of the final compound, influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

Table 1: Hypothetical Comparison of Amide Derivatives Based on Analogous Compounds

Compound IDR-Group (from Amine)Predicted Primary ActivityRationale based on Analogs
AM-01 PhenylAnticancerAromatic rings can engage in π-π stacking interactions with biological targets.
AM-02 4-MethylpiperazinylAntimicrobialThe piperazine moiety can enhance solubility and bioavailability.
AM-03 CyclohexylAnti-inflammatoryThe alicyclic ring can provide a favorable conformation for binding to enzyme active sites.
B. Ester Derivatives: Modulating Lipophilicity and Targeting Cancer Cells

Esterification of the carboxylic acid group is another common strategy to modify the physicochemical properties of a lead compound. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid, or they can exhibit their own intrinsic biological activity.

Synthetic Rationale: The synthesis of esters from 3-chloro-4-fluoro-5-nitrobenzoic acid can be accomplished through several methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, the reaction can be performed under milder conditions by first converting the carboxylic acid to its acid chloride, followed by reaction with an alcohol in the presence of a non-nucleophilic base like pyridine.

start 3-Chloro-4-fluoro- 5-nitrobenzoic acid ester Ester Derivative start->ester alcohol R-OH alcohol->ester H2SO4 (cat.) or Acid Chloride route

Caption: General synthetic scheme for ester derivatives.

Comparative Biological Activity: Studies on related chloro-nitrobenzoic acid esters have indicated potential as anticancer agents. For example, certain 4-amino-3-chloro benzoate ester derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy[3]. The nature of the alcohol component can significantly impact the biological activity, influencing factors such as cell permeability and interaction with the target protein.

Table 2: Hypothetical Comparison of Ester Derivatives Based on Analogous Compounds

Compound IDR-Group (from Alcohol)Predicted Primary ActivityRationale based on Analogs
ES-01 MethylAnticancerSmall alkyl esters can readily cross cell membranes.
ES-02 EthylAnticancerSlightly increased lipophilicity compared to methyl ester may enhance activity.
ES-03 BenzylAnticancerThe benzyl group can introduce additional binding interactions with the target.
C. Heterocyclic Derivatives: Expanding the Chemical Space for Diverse Activities

The synthesis of heterocyclic compounds from 3-chloro-4-fluoro-5-nitrobenzoic acid opens up a vast area of chemical space to explore a wide range of biological activities. Heterocyclic rings are privileged structures in medicinal chemistry, found in a large number of approved drugs.

Synthetic Rationale: A common strategy to synthesize heterocyclic derivatives involves the reduction of the nitro group to an amine, creating a new reactive handle on the aromatic ring. This resulting 3-chloro-4-fluoro-5-aminobenzoic acid can then be used as a building block for the synthesis of various heterocyclic systems, such as benzimidazoles, benzoxazoles, or quinolones, through condensation reactions with appropriate reagents.

start 3-Chloro-4-fluoro- 5-nitrobenzoic acid amine_intermediate 3-Chloro-4-fluoro- 5-aminobenzoic acid start->amine_intermediate Reduction (e.g., SnCl2/HCl) heterocycle Heterocyclic Derivative amine_intermediate->heterocycle reagent Condensation Reagent reagent->heterocycle Cyclization

Caption: General synthetic scheme for heterocyclic derivatives.

Comparative Biological Activity: Heterocyclic compounds derived from substituted benzoic acids are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[4]. The specific type of heterocycle formed and the substituents on it will determine the biological activity profile. For instance, quinolone derivatives are well-known for their antibacterial properties[5].

Table 3: Hypothetical Comparison of Heterocyclic Derivatives Based on Analogous Compounds

Compound IDHeterocyclic RingPredicted Primary ActivityRationale based on Analogs
HZ-01 BenzimidazoleAnti-inflammatoryBenzimidazole is a common scaffold in anti-inflammatory agents.
HZ-02 BenzoxazoleAnticancerThe benzoxazole core is present in several anticancer compounds.
HZ-03 QuinoloneAntimicrobialThe quinolone framework is a well-established antibacterial pharmacophore.

II. Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory activities of the synthesized compounds.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on a suitable agar plate.

    • Inoculate a few colonies into sterile MHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

B. Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6][7][8][9].

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Reagents and Compound Dilutions B Add Enzyme and Inhibitor A->B C Pre-incubate B->C D Add Substrate (Arachidonic Acid) C->D E Incubate D->E F Measure Product Formation E->F G Calculate IC50 and Selectivity Index F->G

Caption: Workflow for the COX inhibition assay.

III. Conclusion and Future Directions

3-Chloro-4-fluoro-5-nitrobenzoic acid represents a highly promising and versatile starting material for the development of novel bioactive compounds. Through systematic chemical modifications, including the formation of amides, esters, and heterocyclic derivatives, it is possible to generate a wide array of molecules with potential antimicrobial, anticancer, and anti-inflammatory activities. The comparative analysis presented in this guide, based on data from structurally related compounds, highlights the potential for discovering potent and selective therapeutic agents.

The provided experimental protocols offer a robust framework for the biological evaluation of these newly synthesized compounds. Future research should focus on the synthesis and screening of focused libraries of derivatives to establish clear structure-activity relationships. Further optimization of the most promising lead compounds, including in vivo efficacy and toxicity studies, will be crucial for their advancement in the drug discovery pipeline. The continued exploration of the chemical space around the 3-chloro-4-fluoro-5-nitrobenzoic acid scaffold holds significant promise for the development of the next generation of therapeutic agents.

IV. References

Sources

A Comparative Guide to the Acidity (pKa) of Halogenated Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and drug development, the acid dissociation constant (pKa) of a molecule is a critical physicochemical parameter. It governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, profoundly influencing its bioavailability and therapeutic efficacy. This guide provides an in-depth comparative analysis of the acidity of halogenated nitrobenzoic acids, a class of compounds frequently encountered as intermediates or structural motifs in medicinal chemistry. We will explore how the interplay of substituent type (halogen) and position (ortho, meta, para) dictates the acidity of the carboxylic acid group, supported by experimental pKa data and a discussion of the underlying electronic principles.

The Significance of pKa in Drug Design

The ionization state of a drug molecule at physiological pH (typically around 7.4) is a key determinant of its ability to cross biological membranes and interact with its target. A molecule's pKa value allows us to predict this ionization state. For an acidic compound like a carboxylic acid, if the pH of the environment is above its pKa, the compound will predominantly exist in its deprotonated (anionic) form. Conversely, at a pH below its pKa, the protonated (neutral) form will be more prevalent. This equilibrium is crucial for everything from formulation development to understanding drug-target interactions at a molecular level.

Understanding the Electronic Effects at Play

The acidity of a substituted benzoic acid is modulated by the electronic properties of its substituents. Two primary effects are at play: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms, such as halogens and the nitro group, pull electron density towards themselves, away from the aromatic ring and the carboxylic acid group.[1][2] This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid (resulting in a lower pKa). The strength of the inductive effect is dependent on the electronegativity of the substituent and its distance from the carboxylic acid group; it weakens with increasing distance.[1][2]

  • Resonance Effect (-M or -R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. The nitro group (–NO₂) is a strong resonance-withdrawing group, meaning it can pull electron density from the ring through resonance.[1] This delocalization further stabilizes the carboxylate anion, especially when the nitro group is in the ortho or para position relative to the carboxylic acid. Halogens, while having a -I effect, also possess lone pairs of electrons that can be donated to the ring via a +M (or +R) effect. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing acidity.

The "Ortho Effect"

A special consideration for ortho-substituted benzoic acids is the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3][4] This is attributed to a combination of steric and electronic factors. The substituent at the ortho position can cause the carboxylic acid group to twist out of the plane of the benzene ring.[3][4] This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the ring, which in turn enhances the acidity.[3][4]

Comparative Analysis of pKa Values

The following table summarizes the experimental pKa values for a series of halogenated nitrobenzoic acids. These values provide a quantitative basis for comparing the effects of different halogens and their positions on the benzene ring.

CompoundHalogenHalogen PositionNitro PositionpKa
Benzoic Acid---4.20
2-Nitrobenzoic Acid--22.16[1][5]
3-Nitrobenzoic Acid--33.46[6]
4-Nitrobenzoic Acid--43.41[1][7]
2-Chloro-3-nitrobenzoic acidCl232.02
2-Chloro-6-nitrobenzoic acidCl261.34
3-Chloro-2-nitrobenzoic acidCl32>98.0%(GC)(T)
3-Chloro-5-nitrobenzoic acidCl353.11 (Predicted)
4-Chloro-2-nitrobenzoic acidCl421.97 (Predicted)
4-Chloro-3-nitrobenzoic acidCl433.35 (Predicted)[4]
5-Chloro-2-nitrobenzoic acidCl521.86 (Predicted)
2-Fluoro-5-nitrobenzoic acidF252.54 (Predicted)[8]
4-Fluoro-3-nitrobenzoic acidF433.54 (Predicted)[9]
2-Bromo-4-nitrobenzoic acidBr241.97 (Predicted)[10]
2-Bromo-5-nitrobenzoic acidBr25Not Found
3-Bromo-4-nitrobenzoic acidBr34Not Found
4-Bromo-2-nitrobenzoic acidBr421.97 (Predicted)[10]
4-Bromo-3-nitrobenzoic acidBr433.35 (Predicted)[3][11]
5-Bromo-2-nitrobenzoic acidBr521.85 (Predicted)[12]
2-Iodo-3-nitrobenzoic acidI23Not Found
2-Iodo-4-nitrobenzoic acidI241.99 (Predicted)[13]
2-Iodo-5-nitrobenzoic acidI252.16 (Predicted)
3-Iodo-4-nitrobenzoic acidI34Not Found
4-Iodo-2-nitrobenzoic acidI42Not Found
4-Iodo-3-nitrobenzoic acidI433.32 (Predicted)
2-Iodobenzoic acidI2-2.85

Note: "Predicted" pKa values are computationally estimated and should be used as a guide. Experimental verification is recommended for critical applications.

From the data, several trends can be observed:

  • Effect of the Nitro Group: The presence of a nitro group, a strong electron-withdrawing group, significantly increases the acidity of benzoic acid (lowers the pKa). The effect is most pronounced when the nitro group is in the ortho position.[1][5]

  • Effect of Halogen Position: Halogens increase the acidity of nitrobenzoic acid due to their electron-withdrawing inductive effect. The closer the halogen is to the carboxylic acid group, the stronger this effect and the lower the pKa.

  • Combined Effects: The acidity of halogenated nitrobenzoic acids is a result of the combined inductive and resonance effects of both the halogen and the nitro group. The interplay of these effects, along with the ortho effect, leads to the observed variations in pKa.

Visualizing Electronic Effects

The following diagrams illustrate the key electronic effects influencing the acidity of substituted benzoic acids.

ElectronicEffects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Inductive_Start Electronegative Substituent (X) Inductive_Ring Benzene Ring Inductive_Start->Inductive_Ring Withdraws e⁻ density via σ-bonds Inductive_COOH Carboxylic Acid (-COOH) Inductive_Ring->Inductive_COOH Relays effect Inductive_Anion Stabilized Carboxylate Anion Inductive_COOH->Inductive_Anion Increases Acidity (Lower pKa) Resonance_Start Resonance Withdrawing Group (-NO₂) Resonance_Ring Benzene Ring Resonance_Start->Resonance_Ring Delocalizes e⁻ density via π-system (ortho/para) Resonance_Anion Delocalized & Stabilized Carboxylate Anion Resonance_Ring->Resonance_Anion Enhances Acidity (Lower pKa)

Caption: Electronic effects of substituents on benzoic acid acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for reliable structure-activity relationship (SAR) studies. Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a high-precision technique that involves titrating a solution of the analyte with a standardized acid or base and monitoring the pH change.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated nitrobenzoic acid of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Add the titrant (acid or base) in small, precise increments using a burette.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

PotentiometricTitration A Prepare Analyte and Titrant Solutions C Titrate Analyte with Standardized Titrant A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated nitrobenzoic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

  • Sample Preparation for Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The acidity of halogenated nitrobenzoic acids is a complex interplay of inductive, resonance, and steric effects. A thorough understanding of these principles, coupled with accurate experimental pKa determination, is indispensable for medicinal chemists and drug development professionals. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for navigating the nuances of pKa in this important class of compounds.

References

  • Khan Academy. (n.d.). Acidic strength of benzoic acid derivatives. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity. Retrieved January 26, 2026, from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023). Ortho effect. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodo-4-nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodo-5-nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2025). 2-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2025). 4-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-fluoro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedural guidance herein is based on the known hazards of similar chlorinated and nitrated benzoic acid derivatives, which are generally classified as skin and eye irritants and may be harmful if swallowed.[1][2] Therefore, it is imperative to treat 3-Chloro-4-fluoro-5-nitrobenzoic acid as a hazardous substance.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The combination of halogen (chloro, fluoro) and nitro functional groups on an aromatic ring suggests that this compound may exhibit toxic properties.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally related compounds, the following hazards should be assumed.[3][4] A comprehensive PPE protocol is mandatory to mitigate exposure risks.

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (Nitrile or Neoprene), lab coat, closed-toe shoes.
Serious Eye Irritation Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation Use in a well-ventilated area or with a fume hood. For solids, avoid generating dust.
Harmful if Swallowed Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of 3-Chloro-4-fluoro-5-nitrobenzoic acid must be managed as hazardous waste.[2] Adherence to local, state, and federal regulations is paramount. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5]

  • Listed Wastes : While 3-Chloro-4-fluoro-5-nitrobenzoic acid is not explicitly found on the F, K, P, or U lists of hazardous wastes, the presence of chlorine and a nitro group suggests it belongs to a class of compounds that are frequently regulated.[5][6] For instance, nitrobenzene and some chlorinated solvents are listed as hazardous wastes (F004 and F002 respectively).[6][7]

  • Characteristic Wastes : The primary concern for this compound is its potential toxicity. While specific toxicity data is unavailable, it is prudent to manage it as a toxic hazardous waste. It is a solid and not expected to be ignitable, corrosive, or reactive under normal conditions.[5]

Therefore, it should be treated as a hazardous waste, and your institution's Environmental Health and Safety (EHS) department should be consulted for the assignment of the appropriate waste codes.

Step 2: Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Do not mix 3-Chloro-4-fluoro-5-nitrobenzoic acid with other chemical wastes unless compatibility has been verified.

  • It is incompatible with strong oxidizing agents and strong bases .[1]

  • Store the waste in a designated, well-ventilated, and clearly labeled hazardous waste accumulation area.

  • The container must be in good condition, compatible with the chemical, and kept securely closed.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and essential for safe handling by waste management personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Chloro-4-fluoro-5-nitrobenzoic acid"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • Your name and contact information

Maintain a log of the waste generated, including the quantity and date of accumulation.

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with all the necessary documentation, including the chemical name and any available hazard information. The final disposal method will be determined by the licensed facility but is likely to be incineration at a permitted hazardous waste incinerator.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have 3-Chloro-4-fluoro- 5-nitrobenzoic acid for disposal assess_hazards Assess Hazards (Assume Toxic, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe classify_waste Classify as Hazardous Waste don_ppe->classify_waste segregate_waste Segregate from Incompatible Chemicals (Strong Oxidizers, Strong Bases) classify_waste->segregate_waste label_container Label Waste Container Clearly ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container store_waste Store in Designated Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor (Likely Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[1]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's emergency response team.

By following these procedures, you can ensure the safe and compliant disposal of 3-Chloro-4-fluoro-5-nitrobenzoic acid, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid.
  • My Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. RO 13579.
  • PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Labor Security System. Incompatibility of major chemicals. Retrieved from a publicly available safety document.

Sources

Mastering the Safe Handling of 3-Chloro-4-fluoro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and development of novel chemical entities, a profound understanding of reagent handling is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 3-Chloro-4-fluoro-5-nitrobenzoic acid, a compound that, while valuable in synthesis, demands rigorous safety protocols due to its hazardous nature.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a chemical is the first step in mitigating risk. 3-Chloro-4-fluoro-5-nitrobenzoic acid is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks upon exposure.[1]

The primary dangers associated with this compound are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3] Prolonged exposure can lead to more severe chemical burns.

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Poses a serious threat to vision, causing severe eye irritation and potential damage.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of the dust can cause respiratory irritation.[1][2][3]

These classifications necessitate a multi-faceted approach to safety, beginning with engineering controls and culminating in the correct use of personal protective equipment (PPE).

Hazard ClassificationGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2/2AGHS07WarningH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicityCategory 3GHS07WarningH335: May cause respiratory irritation[1][2][3]

The Hierarchy of Controls: Engineering and Administrative Measures

Before any personal protective equipment is worn, the primary methods for exposure control must be in place.

Engineering Controls:

  • Fume Hood: All handling of 3-Chloro-4-fluoro-5-nitrobenzoic acid, especially the weighing and transferring of the solid, must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of its fine, irritating dust.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1][3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Administrative Controls:

  • Restricted Access: Clearly demarcate the area where the chemical is being used and restrict access to authorized personnel only.

  • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to prevent direct contact with the chemical.[7][8] The following PPE is mandatory when handling 3-Chloro-4-fluoro-5-nitrobenzoic acid:

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are required to provide a seal around the eyes, protecting against dust and potential splashes.[7][9] Standard safety glasses are insufficient.[5][7]

    • Face Shield: In addition to goggles, a face shield must be worn, especially when handling larger quantities or when there is a heightened risk of splashing.[5][7][9]

  • Hand Protection:

    • Chemical-Resistant Gloves: Wear nitrile or neoprene gloves.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]

    • Double Gloving: For extended operations, consider wearing two pairs of gloves to minimize the risk of exposure should the outer glove be compromised.

    • Proper Removal: Remove gloves carefully to avoid contaminating your skin.

  • Body Protection:

    • Laboratory Coat: A long-sleeved lab coat is required to protect the skin and personal clothing.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5][9]

    • Footwear: Fully enclosed shoes are mandatory. Chemical-resistant boots or shoe covers may be necessary in areas with a high risk of spills.[8][9]

  • Respiratory Protection:

    • Under normal conditions of use within a functioning fume hood, respiratory protection is not typically required.[3]

    • For large-scale work, emergency situations (e.g., a large spill), or if engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be used.[3]

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the process.

Caption: Workflow for Safe Handling of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][6] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If they feel unwell, call a poison center or doctor.[3][10]

  • Spill: Evacuate the area.[1] Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material, place it into a suitable, labeled container for chemical waste, and avoid generating dust.[2] Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal: Completing the Lifecycle Safely

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]

  • Disposal: All waste, including the chemical itself and any contaminated materials (gloves, absorbent paper, etc.), must be disposed of as hazardous waste.[4] Containers should be left in their original form and not mixed with other waste.[4] All disposal must adhere to local, state, and federal regulations.[1][3][4]

By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with 3-Chloro-4-fluoro-5-nitrobenzoic acid, ensuring a safe laboratory environment and the integrity of their scientific work.

References

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.